(1-Methyl-1H-pyrrol-2-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGUSWOZYFZTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200180 | |
| Record name | 2-Pyrrolemethanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52160-51-7 | |
| Record name | 1-Methyl-1H-pyrrole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52160-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolemethanol, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052160517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolemethanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-Methyl-1H-pyrrol-2-yl)methanol: A Technical Guide for Drug Development Professionals
(1-Methyl-1H-pyrrol-2-yl)methanol is a heterocyclic organic compound belonging to the pyrrole family. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development, with a focus on its role as a synthetic intermediate and its potential biological activities.
Chemical and Physical Properties
This compound is a stable compound under standard conditions. Its key chemical and physical properties are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 52160-51-7 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| Appearance | Liquid |
| Boiling Point | 219.5 °C at 760 mmHg |
| Melting Point | 28 °C |
| Density | 1.03 g/cm³ |
| Flash Point | 86.5 °C |
| Solubility | Soluble in water and common organic solvents |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 1-methyl-2-pyrrolecarboxaldehyde. A common and effective method utilizes a metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of 1-Methyl-2-pyrrolecarboxaldehyde with LiAlH₄
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
1-Methyl-2-pyrrolecarboxaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Addition of Aldehyde: A solution of 1-methyl-2-pyrrolecarboxaldehyde (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (using an ice bath) with continuous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water. This is an exothermic process and should be performed with caution.
-
Work-up: The resulting mixture is stirred until a granular precipitate forms. The solid is removed by filtration and washed with diethyl ether.
-
Extraction and Drying: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by vacuum distillation.
Applications in Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Antimicrobial Activity
Derivatives of this compound have shown promise as antimicrobial agents. Specifically, compounds incorporating this moiety have been investigated as inhibitors of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[2] LpxC is a crucial enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2] Inhibition of LpxC disrupts the formation of the bacterial outer membrane, leading to bacterial cell death.[2]
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from commercially available starting materials and the established biological activity of its derivatives, particularly as antibacterial agents, make it an attractive scaffold for further investigation. Researchers and drug development professionals can utilize this compound as a versatile building block to explore new chemical space and develop novel therapeutics.
References
(1-Methyl-1H-pyrrol-2-yl)methanol structure and properties
An In-depth Technical Guide to (1-Methyl-1H-pyrrol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic organic compound featuring a pyrrole ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2. This structure makes it a valuable and versatile building block in medicinal chemistry and materials science. The pyrrole core is a key feature in numerous biologically active molecules, and the hydroxymethyl group provides a reactive handle for further molecular elaboration. This document provides a comprehensive overview of its structure, properties, synthesis, and potential applications, serving as a technical resource for professionals in research and development.
Molecular Structure and Identifiers
This compound consists of a five-membered aromatic pyrrole ring. A methyl group is attached to the nitrogen atom, and a methanol group (-CH₂OH) is attached to the carbon atom at the 2-position.
Table 1: Compound Identifiers
| Identifier | Value | Citation |
| IUPAC Name | This compound | |
| CAS Number | 52160-51-7 | [1][2] |
| Molecular Formula | C₆H₉NO | [1] |
| Canonical SMILES | CN1C=CC=C1CO | [1] |
| InChI Key | BHGUSWOZYFZTMG-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various chemical processes. The available quantitative data is summarized below.
Table 2: Physicochemical Data
| Property | Value | Citation |
| Molecular Weight | 111.144 g/mol | [1] |
| Monoisotopic Mass | 111.068413911 Da | [1] |
| pKa | 14.91 ± 0.10 (Predicted) | [1] |
| Topological Polar Surface Area | 25.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Heavy Atom Count | 8 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde. This transformation is a standard procedure in organic synthesis.
General Synthesis Workflow
The primary route involves the reduction of a carbonyl group. This can be visualized as a straightforward two-step logical process starting from commercially available N-methylpyrrole.
Experimental Protocol: Reduction of 1-Methyl-1H-pyrrole-2-carbaldehyde
This protocol is based on standard reduction procedures for aromatic aldehydes. A similar hydrogenation process is described for the synthesis of (1H-pyrrol-2-yl)-methanol from pyrrole-2-carboxaldehyde.[5]
Objective: To synthesize this compound via sodium borohydride reduction.
Materials:
-
1-Methyl-1H-pyrrole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (e.g., 5.0 g) in methanol (e.g., 100 mL).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. Monitor for any effervescence and control the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding deionized water.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator under reduced pressure.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The product can be further purified by vacuum distillation or column chromatography if necessary.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its two primary functional components: the electron-rich N-methylpyrrole ring and the primary alcohol group.
-
Alcohol Group Reactivity: The hydroxymethyl group can undergo typical alcohol reactions. It can be oxidized to form 1-methyl-1H-pyrrole-2-carbaldehyde or further to 1-methyl-1H-pyrrole-2-carboxylic acid. It can also participate in esterification or etherification reactions.
-
Pyrrole Ring Reactivity: The N-methylpyrrole ring is an electron-rich aromatic system. It is susceptible to electrophilic substitution, primarily at the 4- and 5-positions. The presence of the methyl group on the nitrogen atom prevents reactions at that site.
Spectroscopic Profile
While specific spectra for this compound are not widely published, a theoretical spectroscopic profile can be predicted based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | ~6.6-6.8 ppm: Proton at C5 (triplet). ~6.0 ppm: Proton at C4 (triplet). ~6.1 ppm: Proton at C3 (triplet). ~4.5 ppm: Methylene protons (-CH₂OH) (singlet or doublet if coupled to OH). ~3.6 ppm: Methyl protons (-NCH₃) (singlet). Variable: Hydroxyl proton (-OH) (broad singlet). |
| ¹³C NMR | ~130-135 ppm: C2 (carbon bearing the methanol). ~120-125 ppm: C5. ~105-110 ppm: C3 and C4. ~55-60 ppm: Methylene carbon (-CH₂OH). ~30-35 ppm: Methyl carbon (-NCH₃). |
| IR Spectroscopy | ~3300-3400 cm⁻¹: Broad O-H stretch (alcohol). ~2850-3000 cm⁻¹: C-H stretches (aliphatic). ~3100 cm⁻¹: C-H stretch (aromatic). ~1000-1100 cm⁻¹: C-O stretch (primary alcohol). |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 111.0684. Key Fragments: Loss of H₂O (m/z = 93), loss of CH₂OH (m/z = 80). |
Applications in Research and Drug Development
Pyrrole derivatives are a cornerstone of medicinal chemistry due to their presence in natural products and their diverse biological activities.[8][9] this compound serves as an important synthetic intermediate.
-
Scaffold for Bioactive Molecules: The pyrrole ring is a privileged scaffold in drug discovery, known for its anti-inflammatory, antimicrobial, and antitumor activities.[8]
-
Precursor for Complex Synthesis: The hydroxymethyl group is a versatile functional handle. For example, the related compound (1H-pyrrol-2-yl)methanol is used in the synthesis of porphobilinogen, a key precursor to porphyrins used in photodynamic therapy.[10]
-
Neuroprotective Agents: Various substituted pyrrole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease, where they can exhibit antioxidant properties.[11][12]
-
Building Block Chemistry: The molecule can be used to introduce the 1-methyl-1H-pyrrol-2-yl)methyl moiety into larger, more complex molecules, leveraging its specific steric and electronic properties to influence biological activity.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 27472-36-2|(1H-Pyrrol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. (1H-PYRROL-2-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. Methanol Solvent Properties [macro.lsu.edu]
- 7. methanol.org [methanol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (1H-PYRROL-2-YL)-METHANOL | 27472-36-2 [chemicalbook.com]
- 11. brieflands.com [brieflands.com]
- 12. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (1-Methyl-1H-pyrrol-2-yl)methanol (CAS: 52160-51-7)
This technical guide provides a comprehensive overview of (1-Methyl-1H-pyrrol-2-yl)methanol, a pyrrole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related pyrrole-containing molecules to infer potential properties, synthesis routes, and biological activities. It is intended to serve as a foundational resource to stimulate further investigation into this compound.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₆H₉NO. Its core structure consists of a pyrrole ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2.
| Property | Value | Source |
| CAS Number | 52160-51-7 | N/A |
| Molecular Formula | C₆H₉NO | N/A |
| Molecular Weight | 111.14 g/mol | N/A |
| Predicted pKa | 14.91 ± 0.10 | N/A |
Synthesis
Proposed Synthetic Pathway: Reduction of 1-methyl-1H-pyrrole-2-carbaldehyde
The most direct approach to synthesize this compound is the reduction of the commercially available 1-methyl-1H-pyrrole-2-carbaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol.
Experimental Protocol: Reduction of a Pyrrole-2-carbaldehyde Derivative (General Procedure)
This protocol is adapted from established procedures for the reduction of aldehydes to alcohols.[1][2]
Materials:
-
1-methyl-1H-pyrrole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution (for workup)
-
Saturated sodium bicarbonate solution (for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Workup: Acidify the mixture to pH ~2 with 1M HCl. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Caption: Proposed synthesis of this compound.
Potential Biological Activity and Experimental Protocols
While no specific biological data for this compound has been found, the pyrrole scaffold is a common motif in compounds with a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[3][4] Therefore, it is plausible that this compound may exhibit similar activities. The following sections describe standard experimental protocols that could be employed to assess these potential biological effects.
Cytotoxicity Assessment
A fundamental first step in evaluating the biological potential of a compound is to determine its cytotoxicity against various cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity [5]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Normal cell lines (e.g., HEK293)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining cytotoxicity using the MTT assay.
Neuroprotective Effects
Pyrrole derivatives have shown promise as neuroprotective agents.[6][7] The neuroprotective potential of this compound could be investigated using in vitro models of neurotoxicity, such as hydrogen peroxide (H₂O₂)-induced oxidative stress in neuronal cell lines.
Experimental Protocol: Assessment of Neuroprotective Effects [3]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Cell culture medium and supplements
-
MTT assay reagents
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate the neuronal cells according to standard protocols.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a fixed concentration of H₂O₂ for a defined duration.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone to determine the neuroprotective effect.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrole-containing compounds are well-documented.[4] The ability of this compound to modulate inflammatory responses can be assessed by measuring its effect on the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay [8][9]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the supernatant of compound-treated cells to those of cells stimulated with LPS alone.
Caption: Potential anti-inflammatory mechanism of a pyrrole derivative.
Characterization
Detailed characterization using spectroscopic methods is essential to confirm the identity and purity of synthesized this compound. While specific data for this compound is not available, the following table provides expected ranges for its spectral properties based on analogous compounds.[10][11]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~3.6 ppm), the methylene protons of the hydroxymethyl group (singlet or doublet, ~4.5 ppm), and the pyrrole ring protons (multiplets, ~6.0-6.8 ppm). |
| ¹³C NMR | Resonances for the N-methyl carbon (~35 ppm), the methylene carbon (~58 ppm), and the pyrrole ring carbons (~105-130 ppm). |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 111.14. |
Conclusion and Future Directions
This compound is a pyrrole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has outlined a probable synthetic route via the reduction of its corresponding aldehyde and has proposed a series of standard in vitro assays to explore its potential cytotoxic, neuroprotective, and anti-inflammatory activities.
Future research should focus on:
-
Optimizing the synthesis and purification of this compound to obtain high-purity material for biological testing.
-
Performing comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) to fully characterize the compound.
-
Conducting the proposed biological assays to determine its IC₅₀ values against various cell lines and to quantify its neuroprotective and anti-inflammatory effects.
-
Investigating the mechanism of action and identifying the specific signaling pathways modulated by this compound if significant biological activity is observed.
This foundational guide provides a roadmap for researchers to unlock the potential of this compound and contribute to the development of new therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti‑inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO‑1 in LPS‑induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. scs.illinois.edu [scs.illinois.edu]
The Discovery and Therapeutic Potential of N-Methylated Pyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylated pyrrole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. We present detailed experimental protocols for their synthesis and bioactivity assessment, alongside a comprehensive summary of quantitative data. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of N-methylated pyrrole derivatives.
Introduction
The pyrrole ring is a fundamental structural motif found in numerous natural products and synthetic molecules of therapeutic importance.[1] The introduction of a methyl group on the nitrogen atom (N-methylation) can significantly modulate the physicochemical properties and biological activity of these compounds, often enhancing their potency and selectivity.[2] N-methylated pyrrole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3] This guide focuses on the discovery of novel N-methylated pyrrole derivatives, with a particular emphasis on their potential as anticancer agents through the modulation of critical cellular signaling pathways.
Synthesis of N-Methylated Pyrrole Derivatives
The synthesis of N-methylated pyrrole derivatives can be achieved through various methods, with the Paal-Knorr synthesis being a cornerstone technique.[4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine or its precursor.[4]
General Experimental Protocol: Paal-Knorr Synthesis
This protocol describes a general procedure for the synthesis of N-methylated pyrrole derivatives.
Materials:
-
1,4-dicarbonyl compound (e.g., hexane-2,5-dione)
-
Methylamine solution or a primary amine precursor
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., acetic acid, iodine)
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in the chosen solvent.
-
Add the methylamine solution (1.1-1.5 equivalents) to the flask.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the mixture to reflux for a specified time (e.g., 15 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a workup procedure, which may include quenching the reaction, extraction with an organic solvent, and washing with brine.[5]
-
The crude product is then purified using techniques such as recrystallization or column chromatography.[5]
A generalized workflow for this synthesis is depicted below.
Biological Activity and Therapeutic Targets
N-methylated pyrrole derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like mTOR and Hedgehog.
Anticancer Activity
A number of N-methylated pyrrole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The 3-aroyl-1-arylpyrrole (ARAP) series, in particular, has demonstrated potent anticancer activity.[6]
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 22 (ARAP) | MCF-7 | 0.015 | [7] |
| NCI-ADR-RES | - | [6] | |
| Messa/Dx5MDR | - | [6] | |
| Compound 27 (ARAP) | MCF-7 | - | [7] |
| Compound 3f | A375 | 8.2 | [8] |
| CT-26 | 15.3 | [8] | |
| HeLa | 12.6 | [8] | |
| MGC80-3 | 21.5 | [8] | |
| NCI-H460 | 31.7 | [8] | |
| SGC-7901 | 19.4 | [8] | |
| Compound 3g | CHO | 8.2 | [8] |
| Compound 3n | HCT-15 | 21 | [8] |
| Compound 3a | MCF-7 | 18.7 | [8] |
| Compound 4d | LoVo (24h) | >50 | [9] |
| LoVo (48h) | 45.81 (at 50µM) | [9] | |
| SK-OV-3 (24h) | >50 | [9] | |
| SK-OV-3 (48h) | - | [9] | |
| MCF-7 (24h) | 40 (at 200µM) | [9] | |
| MCF-7 (48h) | 44.77 (at 200µM) | [9] |
Inhibition of Tubulin Polymerization
Certain N-methylated pyrrole derivatives, particularly the 3-aroyl-1-arylpyrroles (ARAPs), have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[7][10]
| Compound | Tubulin Polymerization IC50 (µM) | Reference |
| Compound 22 | 1.4 | [7] |
| Compound 28 | 0.86 | [7] |
| Compound 33 | 0.95 | [7] |
| Compound 34 | 0.90 | [7] |
| Compound 35 | 2.7 | [7] |
| Compound 36 | 1.8 | [7] |
| Compound 37 | 1.2 | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Polymerization buffer (e.g., PEM buffer)
-
GTP solution
-
Test compound (N-methylated pyrrole derivative)
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare the reaction mixture containing tubulin, polymerization buffer, and GTP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Modulation of Signaling Pathways
The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival.[11] Aberrant mTOR signaling is frequently observed in cancer.[11] Certain N-methylated pyrrolo- and pyrazolo-pyrimidines have been developed as potent and selective mTOR inhibitors.[2] For instance, compound 21c, a pyrazolo[4,3-d]pyrimidine, exhibits a Ki of 2 nM against mTOR.[2]
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[12] Some 3-aroyl-1-arylpyrrole (ARAP) derivatives, such as compounds 22 and 27, have been shown to suppress the Hedgehog signaling pathway.[6]
Conclusion
The discovery of N-methylated pyrrole derivatives has unveiled a class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their diverse mechanisms of action, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways such as mTOR and Hedgehog, underscore their importance in drug development. The synthetic accessibility of these compounds, primarily through methods like the Paal-Knorr synthesis, further enhances their appeal for medicinal chemistry programs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel N-methylated pyrrole-based therapeutics. Continued exploration of this chemical space is warranted to unlock the full potential of these promising molecules.
References
- 1. 3-Aroyl-1,4-diarylpyrroles Inhibit Chronic Myeloid Leukemia Cell Growth through an Interaction with Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
The Pivotal Role of (1-Methyl-1H-pyrrol-2-yl)methanol in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules. Among its many derivatives, (1-Methyl-1H-pyrrol-2-yl)methanol has emerged as a critical building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of compounds derived from this core structure, with a particular focus on its applications in oncology.
Introduction: The Significance of the Pyrrole Nucleus
The pyrrole ring is a privileged structure in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, in particular, serves as a key intermediate, enabling the introduction of further chemical diversity and the generation of libraries of potential drug candidates.[2]
Synthesis of Bioactive Derivatives
The synthetic utility of this compound is exemplified by its use in the creation of complex heterocyclic systems. A notable example is the synthesis of 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione. This multi-step synthesis highlights the reactivity of the pyrrole core and its utility in constructing novel molecular architectures with therapeutic potential.[3]
General Synthetic Pathway
The synthesis of 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione begins with the conversion of methyl 1-methylpyrrole-2-acetate to its corresponding hydrazide. This intermediate is then reacted with 1-naphthyl isothiocyanate, followed by cyclization in a basic medium to yield the final triazoline-3-thione derivative.[3]
// Nodes A [label="Methyl\n1-methylpyrrole-2-acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-(1-Methylpyrrol-2-yl)\nacetohydrazide", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="1-(1-Methylpyrrol-2-yl)acetyl-4-\n(1-naphthyl)thiosemicarbazide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="5-((1-Methyl-pyrrol-2-yl)methyl)-4-\n(naphthalen-1-yl)-1,2,4-triazoline-3-thione", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Hydrazine Hydrate"]; B -> C [label="1-Naphthyl\nisothiocyanate"]; C -> D [label="NaOH, Heat"]; }
Anticancer Activity and Quantitative Analysis
Derivatives of this compound have demonstrated significant potential as anticancer agents. The aforementioned 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its metal complexes have been evaluated for their cytotoxic effects against various cancer cell lines.[3]
Quantitative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of a key derivative and its metal complexes, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15) | HT29 (Colon) | Not specified in source |
| Mn(C15)Cl2MeOH (Complex 1) | HT29 (Colon) | 654.31 |
| Mn(C15)Cl2MeOH (Complex 1) | A549 (Lung) | 794.37 |
| Ni(C15)Cl2MeOH (Complex 3) | HT29 (Colon) | 1064.05 |
| Data sourced from[3] |
Mechanism of Action and Signaling Pathways
The anticancer activity of 1,2,4-triazole-3-thione derivatives, a class of compounds accessible from this compound, is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.[4][5] While the precise mechanism for each derivative can vary, a common target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]
// Nodes extracellular [label="Growth Factors", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; pip2 [label="PIP2", shape=plaintext, fontcolor="#202124"]; pip3 [label="PIP3", shape=plaintext, fontcolor="#202124"]; akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mtor [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor [label="Triazole-Thione\nDerivative", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges extracellular -> receptor; receptor -> pi3k [label="Activates"]; pi3k -> pip3 [label="Phosphorylates"]; pip2 -> pip3 [style=invis]; pip3 -> akt [label="Activates"]; akt -> mtor [label="Activates"]; mtor -> proliferation; mtor -> apoptosis; inhibitor -> akt [label="Inhibits\nPhosphorylation", color="#34A853", style=dashed]; }
Experimental Protocols
To facilitate further research and validation, this section provides a standardized protocol for assessing the in vitro cytotoxicity of novel compounds derived from this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HT29, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with\nTest Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate2 [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mtt [label="Add MTT\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate3 [label="Incubate 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; solubilize [label="Solubilize\nFormazan", fillcolor="#F1F3F4", fontcolor="#202124"]; read [label="Measure\nAbsorbance", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Calculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read; read -> analyze; analyze -> end; }
Conclusion and Future Directions
This compound stands as a valuable and versatile scaffold in the field of medicinal chemistry. The synthesis of novel derivatives, such as the 1,2,4-triazoline-3-thiones, has demonstrated promising anticancer activity. Future research should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to develop clinically viable drug candidates. The continued exploration of this core structure holds significant promise for the discovery of next-generation therapeutics.
References
- 1. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Frontier of Substituted Pyrrole Methanols: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its vast derivatives, substituted pyrrole methanols—compounds bearing a hydroxymethyl group attached to the pyrrole ring—are emerging as a class of molecules with significant and diverse biological activities. Their structural versatility allows for fine-tuning of steric and electronic properties, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted pyrrole methanols, with a focus on their potential in anticancer, antimicrobial, and anti-inflammatory applications.
Synthesis of Substituted Pyrrole Methanols
The synthesis of substituted pyrrole methanols can be approached through various established methods for pyrrole ring formation, followed by the introduction or modification of the methanol moiety. A common and versatile strategy involves a two-step process: the synthesis of a substituted acylpyrrole followed by its reduction to the corresponding alcohol.
General Synthesis Workflow:
A prevalent method for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] Subsequent acylation, often via Friedel-Crafts reaction, introduces a ketone or aldehyde group onto the pyrrole ring. This acylpyrrole is then reduced to the target pyrrole methanol.
Caption: General workflow for the synthesis of substituted pyrrole methanols.
Experimental Protocol: Reduction of Acylpyrroles
A widely used method for the reduction of ketones and aldehydes to alcohols is treatment with sodium borohydride (NaBH₄).[3] This reagent is valued for its selectivity, as it typically does not reduce other functional groups like esters, amides, or carboxylic acids under standard conditions.[3]
Principle: Sodium borohydride acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the acylpyrrole, forming an alkoxide intermediate. Subsequent protonation by a protic solvent (like methanol or ethanol) or during aqueous workup yields the final pyrrole methanol.[3]
General Procedure:
-
Dissolution: Dissolve the substituted acylpyrrole (1 equivalent) in a suitable solvent, typically methanol (MeOH), ethanol (EtOH), or a mixture of tetrahydrofuran (THF) and a protic solvent.[3]
-
Cooling: Cool the solution in an ice bath to 0°C to control the reaction rate and minimize side reactions.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction is often exothermic, and slow addition helps maintain the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period ranging from 30 minutes to several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C to neutralize any unreacted NaBH₄.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[4]
Biological Activities and Quantitative Data
Substituted pyrrole methanols and related derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature and position of substituents on the pyrrole ring and the aryl groups play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Several studies have highlighted the potential of pyrrole derivatives containing a methyl group, which can be considered analogous to the methanol precursor, as potent anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]
| Compound/Derivative Class | Substituent Details | Target Cell Line(s) | Activity Metric | Reported Value (µM) |
| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Manganese Complex | Pyrrol-2-yl methyl linked to a substituted triazoline-thione, complexed with Manganese(II) | A549 (Human Lung Adenocarcinoma) | IC₅₀ | 794.37[7] |
| HT29 (Human Colon Adenocarcinoma) | IC₅₀ | 654.31[7] | ||
| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Nickel Complex | Pyrrol-2-yl methyl linked to a substituted triazoline-thione, complexed with Nickel(II) | HT29 (Human Colon Adenocarcinoma) | IC₅₀ | 1064.05[7] |
| Dihydropyrimidone Substituted Pyrroles | Various substitutions, with p-chlorophenyl being crucial for activity. | HeLa (Cervical Carcinoma) | IC₅₀ | 9.90 - 10.36[8] |
Antimicrobial Activity
The pyrrole nucleus is a key component of many natural and synthetic antimicrobial agents.[9] Derivatives incorporating a methyl or substituted methyl group at various positions have shown significant activity against a range of bacterial and fungal pathogens.
| Compound/Derivative Class | Substituent Details | Target Organism(s) | Activity Metric | Reported Value (µg/mL) |
| 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole (BM212) | 1,5-diaryl, 2-methyl, 3-substituted methyl | Mycobacterium tuberculosis (various strains) | MIC | 0.7 - 1.5[10] |
| Phallusialide A | Pyrrole alkaloid | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 32[11] |
| Escherichia coli | MIC | 64[11] | ||
| Phallusialide B | Pyrrole alkaloid | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 32[11] |
| Escherichia coli | MIC | 64[11] | ||
| Pyrrole benzamide derivative | 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl moiety | Mycobacterium tuberculosis H37Rv | MIC | 0.03[11] |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrrole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[2][12]
| Compound/Derivative Class | Substituent Details | Target | Activity Metric | Reported Value |
| 1,5-Diaryl Pyrrole Derivatives (Compound A & C) | 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole (A); 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole (C) | COX-2 Expression | Inhibition | Significant suppression in 6-OHDA treated PC12 cells[2] |
| Prostaglandin E2 (PGE2) Levels | Inhibition | Significant reduction in 6-OHDA treated PC12 cells[2] | ||
| Pyrrolopyrimidine Derivatives (e.g., 2b, 7b, 7d, 9b) | Fused pyrrole-pyrimidine core with various aryl substitutions | In vivo inflammation model | % Edema Inhibition | Significant activity comparable to ibuprofen[13] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key biological assays used to evaluate the activity of substituted pyrrole methanols.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[5][14]
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (substituted pyrrole methanol) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will convert the MTT to formazan crystals.[15]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a standard, qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[6][16]
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is proportional to the sensitivity of the bacterium to the compound.[16]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending several isolated colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, remove excess fluid by pressing it against the inside of the tube, and streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[6]
-
Disk Application: Aseptically place the paper disks impregnated with the test compound onto the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar. A disk impregnated with the solvent used to dissolve the compound should be used as a negative control, and a disk with a standard antibiotic can be used as a positive control.[17]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[18]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). The size of the zone indicates the susceptibility of the bacterium to the compound.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which substituted pyrrole methanols exert their biological effects is crucial for rational drug design and optimization.
Inhibition of EGFR/VEGFR Signaling in Cancer
Many pyrrole-based anticancer agents function as inhibitors of protein kinases, including EGFR and VEGFR. These receptor tyrosine kinases are key components of signaling pathways that regulate cell proliferation, survival, angiogenesis, and metastasis.[16] Overexpression or constitutive activation of these receptors is a hallmark of many cancers.
Inhibitors can block the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades. This leads to the suppression of pro-survival and proliferative signals.
References
- 1. jocpr.com [jocpr.com]
- 2. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. A general method for the preparation of 2-benzylpyrroles by modified borohydride reduction of azafulvenium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents | Semantic Scholar [semanticscholar.org]
- 6. The role of VEGF and EGFR inhibition: implications for combining anti-VEGF and anti-EGFR agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of ketones to alcohols using decaborane, pyrrolidine, cesium(III) chloride [quimicaorganica.org]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
(1-Methyl-1H-pyrrol-2-yl)methanol: A Versatile Building Block in Organic Synthesis
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-1H-pyrrol-2-yl)methanol is a key heterocyclic building block in organic synthesis, offering a versatile scaffold for the construction of a wide array of more complex molecules. Its pyrrole core, substituted with a reactive hydroxymethyl group, makes it a valuable precursor for the synthesis of bioactive compounds, including natural product analogues and pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and tabulated data to support researchers in its effective utilization.
Introduction
The pyrrole nucleus is a fundamental structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of functional groups onto the pyrrole ring provides handles for further chemical transformations, enabling the construction of diverse molecular architectures. This compound, with its N-methylated pyrrole ring and a primary alcohol functionality at the 2-position, serves as a readily accessible and highly versatile intermediate in organic synthesis.[2] This guide aims to provide an in-depth technical resource for researchers, covering the essential aspects of this valuable building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and purification. The table below summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [3] |
| Molecular Weight | 111.14 g/mol | [3] |
| CAS Number | 52160-51-7 | [3] |
| Appearance | Not specified | |
| Melting Point | 28 °C | [3] |
| Boiling Point | 219.5 °C at 760 mmHg | [3] |
| Density | 1.03 g/cm³ | [3] |
| pKa | 14.91 ± 0.10 (Predicted) | [3] |
| LogP | 0.51740 | [3] |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves a two-step process starting from commercially available 1-methylpyrrole:
-
Formylation: The Vilsmeier-Haack reaction is employed to introduce a formyl group at the 2-position of the 1-methylpyrrole ring, yielding 1-methyl-1H-pyrrole-2-carbaldehyde.[4][5]
-
Reduction: The resulting aldehyde is then reduced to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.
Below are detailed experimental protocols for each step.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrrole
This procedure outlines the synthesis of the intermediate, 1-methyl-1H-pyrrole-2-carbaldehyde.
Materials:
-
1-Methylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, place N,N-dimethylformamide (1.1 molar equivalents) and cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 molar equivalents) dropwise to the DMF while maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture for 30 minutes at room temperature to allow for the formation of the Vilsmeier reagent.
-
Cool the mixture again in an ice bath and add dichloromethane.
-
Add a solution of 1-methylpyrrole (1.0 molar equivalent) in dichloromethane dropwise to the stirred mixture, keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and then carefully pour it into a beaker containing a stirred solution of sodium acetate (3.0 molar equivalents) in water and ice.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-pyrrole-2-carbaldehyde, which can be purified by vacuum distillation.
Experimental Protocol: Reduction of 1-methyl-1H-pyrrole-2-carbaldehyde
This procedure details the final step to obtain this compound.
Materials:
-
1-methyl-1H-pyrrole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 molar equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5 molar equivalents) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Figure 1: Synthesis of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the methylene protons of the hydroxymethyl group, and the three protons on the pyrrole ring. The chemical shifts and coupling patterns will be characteristic of the substituted pyrrole system.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the alkyl groups, and C-N and C=C stretching vibrations of the pyrrole ring.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (111.14 g/mol ). The fragmentation pattern will likely involve the loss of the hydroxymethyl group or cleavage of the pyrrole ring.
Reactivity and Applications in Organic Synthesis
This compound is a versatile building block due to the reactivity of its hydroxymethyl group and the pyrrole ring.
Oxidation to the Aldehyde
The primary alcohol functionality can be easily oxidized to the corresponding aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, using a variety of mild oxidizing agents. This aldehyde is a key intermediate for the synthesis of more complex pyrrole derivatives.
Experimental Protocol: Oxidation of this compound
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Silica gel
Procedure (using PCC):
-
To a stirred suspension of pyridinium chlorochromate (1.5 molar equivalents) and silica gel in dichloromethane, add a solution of this compound (1.0 molar equivalent) in dichloromethane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-1H-pyrrole-2-carbaldehyde, which can be purified by column chromatography.
Etherification
The hydroxyl group can be converted into an ether functionality through Williamson ether synthesis or other etherification methods, allowing for the introduction of various alkyl or aryl groups.
Esterification
Esterification of the alcohol with carboxylic acids or their derivatives provides access to a range of pyrrole-containing esters, which can have diverse applications.
Building Block for Bioactive Molecules: Synthesis of Prodigiosin Analogues
Prodigiosins are a family of tripyrrolic natural products known for their potent immunosuppressive and anticancer activities.[2] Their synthesis often involves the condensation of two key fragments: a monopyrrole derivative and a bipyrrole aldehyde. This compound can serve as a precursor for the synthesis of analogues of one of these fragments, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[3]
A plausible synthetic strategy involves the coupling of a functionalized this compound derivative with another pyrrole unit, followed by further transformations to yield the desired bipyrrole aldehyde. This bipyrrole fragment can then be condensed with a second pyrrole derivative to form the final prodigiosin analogue.
Figure 2: Synthetic strategy for prodigiosin analogues.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly those with potential biological activity. This guide provides the essential information and protocols to facilitate its use in research and development.
References
The Versatile Scaffold: A Technical Review of (1-Methyl-1H-pyrrol-2-yl)methanol and Its Applications
(1-Methyl-1H-pyrrol-2-yl)methanol , a substituted pyrrole derivative, has emerged as a valuable building block in the synthesis of a diverse array of biologically active compounds and functional materials. This in-depth technical guide explores the synthesis, applications, and underlying mechanisms of action of this compound derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals. The core of this review focuses on its utility in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents, and its potential in the realm of materials science.
Synthesis and Chemical Properties
The chemical reactivity of the hydroxyl group and the pyrrole ring allows for a wide range of chemical modifications, making it a versatile scaffold for creating libraries of derivatives with diverse functionalities.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in the development of novel therapeutic agents, particularly in the fields of oncology and inflammation.
Anticancer Activity
The pyrrole core is a common motif in numerous anticancer agents, and derivatives of this compound are no exception.[2] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]
One notable derivative, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, was synthesized with a 76% yield and has shown promising anticancer properties.[5] The table below summarizes the in vitro cytotoxic activity of this and other relevant pyrrole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Not Specified | - | [5] |
| Various Pyrrole Derivatives | Various | Varies | [6] |
Table 1: Anticancer Activity of this compound Derivatives
The anticancer effects of these pyrrole derivatives are often attributed to their ability to interfere with critical signaling pathways. A key mechanism involves the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Inhibition of these pathways disrupts downstream signaling cascades, such as the PI3K/Akt pathway, ultimately leading to the induction of apoptosis and inhibition of cell proliferation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note and Protocol: Reduction of 1-methyl-1H-pyrrole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-methyl-1H-pyrrole-2-carbaldehyde is a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its reduction to the corresponding alcohol, (1-methyl-1H-pyrrol-2-yl)methanol, is a fundamental transformation that provides a versatile building block for further functionalization. This document outlines detailed protocols for the reduction of 1-methyl-1H-pyrrole-2-carbaldehyde using common laboratory reducing agents, as well as catalytic hydrogenation. The methodologies are presented with the aim of providing clear, reproducible procedures for researchers in organic synthesis and drug development.
Data Presentation
A summary of common reduction methods for 1-methyl-1H-pyrrole-2-carbaldehyde is presented below, offering a comparison of reagents, reaction conditions, and typical outcomes.
| Method | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Protocol 1 | Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 to Room Temp | 1 - 2 hours | >90 | Mild and selective for aldehydes and ketones.[1][2] |
| Protocol 2 | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 to Room Temp | 1 - 3 hours | High | Powerful reducing agent; reacts with protic solvents.[3][4][5][6] |
| Protocol 3 | Catalytic Hydrogenation | H₂/Raney Nickel | Isopropyl Alcohol | 110 | 3 hours | High pressure and temperature may be required.[7] |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol describes a mild and efficient method for the reduction of 1-methyl-1H-pyrrole-2-carbaldehyde to this compound using sodium borohydride.
Materials:
-
1-methyl-1H-pyrrole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting this compound can be purified further by column chromatography if necessary.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol details the use of the powerful reducing agent, lithium aluminum hydride, for the reduction of 1-methyl-1H-pyrrole-2-carbaldehyde. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
1-methyl-1H-pyrrole-2-carbaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry round-bottom flask and condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.0 - 1.2 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Deionized water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (X mL)
-
Deionized water (3X mL)
-
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter the solid through a pad of Celite and wash the filter cake with additional diethyl ether or THF.
-
Combine the filtrate and the washings, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to afford the desired alcohol.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the reduction of 1-methyl-1H-pyrrole-2-carbaldehyde.
Caption: General workflow for the reduction of 1-methyl-1H-pyrrole-2-carbaldehyde.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. adichemistry.com [adichemistry.com]
- 7. (1H-PYRROL-2-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Grignard Reaction with 1-Methyl-1H-pyrrole-2-carboxaldehyde for the Synthesis of Bio-active Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Grignard reaction involving 1-methyl-1H-pyrrole-2-carboxaldehyde. This reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds, yielding secondary alcohols with a pyrrole moiety. These products are of significant interest in medicinal chemistry due to the prevalence of the pyrrole scaffold in numerous biologically active compounds.[1][2] This protocol will focus on the synthesis of (1-methyl-1H-pyrrol-2-yl)(phenyl)methanol as a representative example.
Introduction
The pyrrole ring is a fundamental heterocyclic structure found in a vast array of natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The Grignard reaction provides a versatile and efficient method to introduce diverse substituents at the 2-position of the 1-methyl-1H-pyrrole core by reacting 1-methyl-1H-pyrrole-2-carboxaldehyde with various organomagnesium halides (Grignard reagents). This leads to the formation of secondary alcohols, which can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications.
Reaction Principle
The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of 1-methyl-1H-pyrrole-2-carboxaldehyde. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly basic Grignard reagent. The initial product is a magnesium alkoxide, which is subsequently hydrolyzed in an acidic workup to yield the final secondary alcohol.
Experimental Protocols
This section details the synthesis of (1-methyl-1H-pyrrol-2-yl)(phenyl)methanol, a representative secondary alcohol derived from the Grignard reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with phenylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Methyl-1H-pyrrole-2-carboxaldehyde | ≥98% | Commercially Available |
| Bromobenzene | ≥99% | Commercially Available |
| Magnesium turnings | ≥99.8% | Commercially Available |
| Anhydrous Diethyl Ether | ≥99.7% | Commercially Available |
| Iodine | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Commercially Available |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
Infrared spectrometer
-
Mass spectrometer
Procedure
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Solvent Addition: Add a small portion of anhydrous diethyl ether to just cover the magnesium turnings.
-
Grignard Formation: Dissolve bromobenzene (1.1 eq) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Addition of Bromobenzene: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
Part B: Grignard Reaction with 1-Methyl-1H-pyrrole-2-carboxaldehyde
-
Aldehyde Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath. Dissolve 1-methyl-1H-pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous diethyl ether in the dropping funnel and add it dropwise to the stirred Grignard reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (1-methyl-1H-pyrrol-2-yl)(phenyl)methanol.
Data Presentation
Reaction Parameters and Yields
| Grignard Reagent | Aldehyde | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenylmagnesium Bromide | 1-Methyl-1H-pyrrole-2-carboxaldehyde | Diethyl Ether | 2 | 0 to RT | ~85% |
| 4-Chlorophenylmagnesium Bromide | 1-Methyl-1H-pyrrole-2-carboxaldehyde | THF | 2 | 0 to RT | ~80% |
| 4-Methoxyphenylmagnesium Bromide | 1-Methyl-1H-pyrrole-2-carboxaldehyde | THF | 2 | 0 to RT | ~88% |
Note: Yields are approximate and can vary based on experimental conditions and purification.
Spectroscopic Data for (1-methyl-1H-pyrrol-2-yl)(phenyl)methanol
| Data Type | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.25 (m, 5H, Ar-H), 6.65 (t, 1H, J = 2.0 Hz, pyrrole-H), 6.10 (dd, 1H, J = 3.6, 1.6 Hz, pyrrole-H), 6.00 (dd, 1H, J = 3.6, 2.0 Hz, pyrrole-H), 5.80 (s, 1H, CH-OH), 3.60 (s, 3H, N-CH₃), 2.50 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 142.5, 135.0, 128.5, 127.8, 126.5, 122.0, 108.0, 107.5, 70.0, 34.0 |
| IR (KBr, cm⁻¹) ν | 3350 (O-H), 3050, 2950, 1600, 1490, 1450, 1050 |
| MS (EI) m/z (%) | 187 (M⁺), 170, 109, 77 |
Applications in Drug Development
The secondary alcohols synthesized through this Grignard reaction serve as versatile scaffolds for the development of novel therapeutic agents. The presence of the pyrrole nucleus and the hydroxyl group allows for further functionalization to modulate the compound's physicochemical properties and biological activity.
Potential Therapeutic Targets
Derivatives of (1-methyl-1H-pyrrol-2-yl)methanols have been investigated for a range of biological activities, including:
-
Antifungal Agents: The pyrrole moiety is present in several antifungal drugs. The synthesized alcohols can be further modified to enhance their antifungal potency.
-
Anticancer Agents: The pyrrole scaffold is a key component of various anticancer compounds. The secondary alcohols can be used as precursors for the synthesis of novel compounds with potential antiproliferative activity.[2]
-
Enzyme Inhibitors: The ability to introduce diverse substituents via the Grignard reagent allows for the design of specific inhibitors for various enzymes implicated in disease pathways.
Signaling Pathway Diagram
While a specific signaling pathway for the direct product, (1-methyl-1H-pyrrol-2-yl)(phenyl)methanol, is not established, its derivatives can be designed to target various cellular pathways. For instance, if modified to possess kinase inhibitory activity, it could interfere with signaling cascades like the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Potential intervention of a pyrrole-based kinase inhibitor in the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and characterization of (1-methyl-1H-pyrrol-2-yl)(phenyl)methanol.
Caption: Workflow for the synthesis of (1-methyl-1H-pyrrol-2-yl)(phenyl)methanol.
Conclusion
The Grignard reaction with 1-methyl-1H-pyrrole-2-carboxaldehyde is a robust and versatile method for the synthesis of a diverse library of secondary alcohols. These compounds are valuable intermediates in the discovery and development of new therapeutic agents, leveraging the privileged pyrrole scaffold. The detailed protocol and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and organic synthesis.
References
Application Notes and Protocols for Porphyrin Synthesis Using (1-Methyl-1H-pyrrol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins and their derivatives are a critical class of macrocyclic compounds with extensive applications in medicine, particularly in photodynamic therapy (PDT) and as catalysts.[1] The synthesis of structurally diverse porphyrins is crucial for developing new therapeutic agents and advanced materials. This document outlines a proposed methodology for the synthesis of N,N',N'',N'''-tetramethyl-tetraphenylporphyrin using (1-Methyl-1H-pyrrol-2-yl)methanol as a key precursor.
While traditional porphyrin syntheses, such as the Rothemund and Adler-Longo methods, typically involve the condensation of pyrrole with an aldehyde, the use of pre-formed pyrrole-carbinols can offer an alternative pathway.[2][3] The Lindsey synthesis, a two-step, one-flask procedure, provides a milder approach, first forming a porphyrinogen intermediate from the condensation of a pyrrole and an aldehyde, which is then oxidized.[4] This application note adapts these established principles to propose a synthesis route utilizing this compound. The N-methylation of the pyrrole units can influence the photophysical and coordination properties of the resulting porphyrin, making this a molecule of interest for drug development.
Proposed Synthetic Pathway
The proposed synthesis involves the acid-catalyzed self-condensation of four equivalents of this compound. This reaction is hypothesized to proceed through a porphyrinogen intermediate, which is subsequently oxidized to the final N,N',N'',N'''-tetramethyl-meso-tetraphenylporphyrin. This approach is analogous to the underlying mechanisms of established porphyrin syntheses where pyrrole-carbinols are key intermediates.
References
Derivatization Techniques for (1-Methyl-1H-pyrrol-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of (1-Methyl-1H-pyrrol-2-yl)methanol. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The derivatization of its hydroxyl group allows for the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR) in drug discovery programs.
Introduction
This compound is a heterocyclic alcohol that serves as a valuable scaffold in medicinal chemistry. The pyrrole core is a common motif in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Derivatization of the primary alcohol functionality of this compound provides a straightforward strategy to generate libraries of novel compounds for biological screening. The techniques described herein focus on common and effective methods for esterification, etherification, and the formation of other key functional groups.
Derivatization Strategies
The primary hydroxyl group of this compound is amenable to a variety of chemical transformations. The most common derivatization strategies include:
-
Esterification: Conversion of the alcohol to an ester is a widely used method to introduce a diverse range of acyl groups. This can be achieved through various methods, including reaction with acyl chlorides, carboxylic acids (Fischer esterification), and enzymatic catalysis.
-
Etherification: Formation of an ether linkage provides another avenue for structural modification. The Williamson ether synthesis is a classic and reliable method for this transformation.
-
Carbamate Formation: Reaction with isocyanates or other carbamoylating agents yields carbamates, a functional group present in numerous pharmaceuticals.
-
Synthesis of Heterocyclic Derivatives: The hydroxymethyl group can serve as a handle for the construction of more complex heterocyclic systems, as exemplified by the synthesis of triazole derivatives.
Application Notes
The derivatization of this compound has been instrumental in the development of novel therapeutic agents. For instance, derivatives of this scaffold have been investigated for their potential as:
-
Anticancer Agents: Pyrrole-containing compounds have shown significant cytotoxic activity against various cancer cell lines. Derivatization allows for the fine-tuning of activity and selectivity. For example, a complex derivative, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, has been synthesized and its coordination complexes evaluated for anticancer activity against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines.[1]
-
Antimicrobial Agents: The pyrrole nucleus is a key pharmacophore in a number of antimicrobial drugs. Modification of the hydroxymethyl group can lead to new compounds with enhanced potency and a broader spectrum of activity.
-
Enzyme Inhibitors: The structural features of pyrrole derivatives make them attractive candidates for the design of specific enzyme inhibitors. For example, certain 1H-pyrrole-2,5-dione derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.
The choice of derivatization technique and the introduced functional group can significantly impact the biological activity, solubility, and metabolic stability of the resulting molecule.
Experimental Protocols
This section provides detailed protocols for key derivatization techniques.
Protocol 1: Synthesis of (1-Methyl-1H-pyrrol-2-yl)methyl Esters via Acyl Chloride
This protocol describes a general method for the esterification of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.
Quantitative Data:
While a specific protocol for the direct esterification of this compound was not found in the search results, the synthesis of related esters is a common transformation. For example, methyl 1-methylpyrrole-2-acetate can be synthesized from methyl 1-methylpyrrole-2-glyoxylate with an 86% yield.[1]
Protocol 2: Williamson Ether Synthesis of (1-Methyl-1H-pyrrol-2-yl)methyl Ethers
This protocol outlines the synthesis of ethers from this compound and an alkyl halide.[2][3][4][5][6]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Quantitative Data:
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield |
| Alkyl Halide | NaH | DMF/THF | 0 °C to RT | 4-24 h | 50-95% (General) |
Note: Yields for Williamson ether synthesis are generally in the range of 50-95%, but are substrate-dependent.[2]
Protocol 3: Synthesis of 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione
This multi-step protocol describes the synthesis of a complex heterocyclic derivative starting from a related ester of this compound, demonstrating a potential application of its derivatives.[7]
Step 1: Synthesis of 2-(1-Methylpyrrol-2-yl)acetohydrazide
-
Heat a mixture of methyl 1-methylpyrrole-2-acetate (0.01 mol), anhydrous ethanol (5 mL), and hydrazine hydrate (0.02 mol) under reflux for 3 hours.[7]
-
Cool the reaction mixture to allow for the formation of a precipitate.
-
Filter the precipitate, dry, and crystallize from ethanol.
Step 2: Synthesis of 1-(1-Methylpyrrol-2-yl)acetyl-4-(1-naphtyl)thiosemicarbazide
-
Dissolve 2-(1-methylpyrrol-2-yl)acetohydrazide (0.01 mol) in methanol (15 mL).[7]
-
Add 1-naphthylisothiocyanate (0.01 mol) and stir the mixture at reflux for 1 hour.[7]
-
Cool the mixture and crystallize the pure compound from ethanol. Yield: 80%.[7]
Step 3: Synthesis of 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione
-
To 1-(1-Methylpyrrol-2-yl)acetyl-4-(1-naphtyl)thiosemicarbazide (0.01 mol), add 30 mL of 2% NaOH solution.[7]
-
Heat the mixture to reflux for 2 hours.[7]
-
Cool the solution and add 3M HCl solution to precipitate the product.
-
Filter, dry, and crystallize the precipitate from ethanol. Yield: 76%.[7]
Visualizations
Caption: Workflow for Esterification via Acyl Chloride.
Caption: Workflow for Williamson Ether Synthesis.
Caption: Conceptual Signaling Pathway for Bioactive Derivatives.
References
Application Notes: Solid-Phase Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanol Analogs
Introduction
The (1-Methyl-1H-pyrrol-2-yl)methanol scaffold and its analogs are of significant interest in medicinal chemistry and drug discovery. Pyrrole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The development of efficient synthetic methods to generate libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the identification of novel therapeutic agents. Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of such analogs, enabling rapid purification and the generation of diverse compound libraries.[5][6]
This document outlines a detailed protocol for the solid-phase synthesis of this compound analogs based on a modified Hantzsch pyrrole synthesis.[7][8][9][10] The strategy involves the assembly of the pyrrole ring on a solid support, followed by functionalization and subsequent cleavage to yield the desired products.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals with experience in organic synthesis and solid-phase chemistry.
General Workflow
The overall synthetic strategy is depicted in the workflow diagram below. It commences with the immobilization of an acetoacetate derivative onto a solid support, followed by the Hantzsch pyrrole synthesis to construct the core heterocyclic ring. Subsequent on-resin modifications, including N-methylation and reduction of an ester to the target methanol, are performed before the final product is cleaved from the resin.
Experimental Protocols
Materials and Reagents
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Primary amines (various)
-
Ethyl bromopyruvate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Lithium aluminum hydride (LiAlH4)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Standard laboratory glassware and solid-phase synthesis reaction vessels
-
Inert atmosphere (Nitrogen or Argon)
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium hydride and lithium aluminum hydride are highly reactive and moisture-sensitive; handle under an inert atmosphere.
-
TFA is highly corrosive; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[11][12]
Protocol 1: Preparation of Acetoacetylated Merrifield Resin
-
Resin Swelling: Swell Merrifield resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour in a solid-phase reaction vessel.
-
Deprotonation of Ethyl Acetoacetate: In a separate flask under an inert atmosphere, add sodium hydride (0.2 g, 5.0 mmol) to anhydrous DMF (5 mL). Cool the suspension to 0 °C and add ethyl acetoacetate (0.65 g, 5.0 mmol) dropwise. Stir for 30 minutes at 0 °C.
-
Attachment to Resin: Add the solution of the ethyl acetoacetate anion to the swollen Merrifield resin. Agitate the mixture at room temperature for 24 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Hantzsch Pyrrole Synthesis on Solid Support
-
Enamine Formation: Swell the acetoacetylated resin (1.0 g) in anhydrous DMF (10 mL). Add the desired primary amine (3.0 mmol) and agitate the mixture at room temperature for 6 hours.
-
Washing: Filter the resin and wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cyclization: Swell the resin in anhydrous DMF (10 mL). Add ethyl bromopyruvate (0.58 g, 3.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol). Agitate the mixture at 50 °C for 12 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin-bound pyrrole under vacuum.
Protocol 3: N-Methylation of Resin-Bound Pyrrole
-
Resin Swelling: Swell the resin-bound pyrrole (1.0 g) in anhydrous THF (10 mL) under an inert atmosphere.
-
Deprotonation: Cool the suspension to 0 °C and add NaHMDS (1.0 M in THF, 2.0 mL, 2.0 mmol) dropwise. Agitate the mixture at 0 °C for 30 minutes.
-
Alkylation: Add methyl iodide (0.19 mL, 3.0 mmol) and agitate the mixture at room temperature for 4 hours.
-
Washing: Quench the reaction with methanol (1 mL). Filter the resin and wash with THF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the N-methylated resin under vacuum.
Protocol 4: Reduction of Resin-Bound Ester to Methanol
-
Resin Swelling: Swell the N-methylated resin (1.0 g) in anhydrous THF (10 mL) under an inert atmosphere.
-
Reduction: In a separate flask, prepare a solution of LiAlH4 (0.15 g, 4.0 mmol) in anhydrous THF (5 mL). Add this solution to the resin suspension at 0 °C. Agitate the mixture at room temperature for 12 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of ethyl acetate (2 mL) at 0 °C, followed by water (1 mL).
-
Washing: Filter the resin and wash with THF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin-bound alcohol under vacuum.
Protocol 5: Cleavage from Resin
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL).
-
Solvent Evaporation: Combine the filtrates and concentrate under reduced pressure.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Isolate the product by centrifugation or filtration and dry under vacuum.
-
Purification: Purify the crude product by reverse-phase HPLC.
Data Presentation
The following table provides representative data for the synthesis of a small set of this compound analogs using the described protocols. Yields are calculated based on the initial loading of the resin. Purity is determined by HPLC analysis of the crude product after cleavage.
| Compound ID | R Group (from Primary Amine) | Overall Yield (%) | Purity (%) |
| PM-01 | Benzyl | 45 | >90 |
| PM-02 | 4-Methoxybenzyl | 42 | >90 |
| PM-03 | 2-Phenylethyl | 51 | >85 |
| PM-04 | Cyclohexylmethyl | 55 | >85 |
Note: Yields and purities are representative and may vary depending on the specific substrate and reaction conditions.
Signaling Pathway Visualization
Pyrrole derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. For instance, some pyrrole compounds have been identified as inhibitors of the Myc oncogene, which plays a critical role in cell proliferation.[7][13] The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by such analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS [ijprs.com]
- 4. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. orgsyn.org [orgsyn.org]
- 12. thieme.de [thieme.de]
- 13. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Methyl-1H-pyrrol-2-yl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (1-Methyl-1H-pyrrol-2-yl)methanol as a versatile building block in drug discovery. The focus is on its application in the synthesis of novel heterocyclic compounds with potential therapeutic value, particularly in the area of oncology.
Application Notes
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound, a readily accessible derivative, serves as a valuable starting material for introducing the 1-methyl-2-pyrrolomethyl moiety into more complex molecular architectures. This structural unit can be further elaborated to generate libraries of compounds for biological screening.
A key application of this scaffold is in the synthesis of 1,2,4-triazole derivatives, which are known to exhibit a broad spectrum of pharmacological activities. Specifically, the (1-Methyl-1H-pyrrol-2-yl)methyl group has been incorporated into a 5-substituted-4-aryl-1,2,4-triazoline-3-thione core, which has been evaluated for its anticancer properties. The resulting compounds, particularly their metal complexes, have demonstrated significant cytotoxic activity against human cancer cell lines.
Anticancer Activity of a this compound Derivative
A notable application is the synthesis of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione (C15) and its coordination complexes.[1] The organic ligand (C15) and its metal complexes have been evaluated for their in vitro anticancer activity against human colon adenocarcinoma (HT29) and human lung cancer (A549) cell lines.[1] While the parent organic ligand (C15) was evaluated, the most potent activities were reported for its metal complexes, highlighting the potential for this scaffold in the development of metallodrugs.[1]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the reported IC₅₀ values for the most active metal complexes of the parent ligand C15, which is derived from the (1-Methyl-1H-pyrrol-2-yl)methyl scaffold.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Mn(C15)Cl₂MeOH (1) | A549 | 794.37 |
| Mn(C15)Cl₂MeOH (1) | HT29 | 654.31 |
| Ni(C15)Cl₂MeOH (3) | HT29 | 1064.05 |
| Data sourced from a study on new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their coordination compounds with anticancer activity.[1] |
Experimental Protocols
This section provides a comprehensive set of protocols for the synthesis of the anticancer agent 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione (C15) starting from this compound. The overall synthetic workflow is depicted below.
Overall Synthetic Workflow
Caption: Overall synthetic workflow from the starting material to the final bioactive compound.
Protocol 1: Oxidation of this compound to 1-Methyl-1H-pyrrole-2-carboxylic acid
This protocol describes the oxidation of the primary alcohol to a carboxylic acid. This is a proposed method based on standard oxidation procedures for similar substrates.
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1 M aqueous solution of NaOH in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of KMnO₄ (4.0 eq) in water to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture through a pad of celite and wash the filter cake with water.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Methyl-1H-pyrrole-2-carboxylic acid.
-
Protocol 2: Esterification to Methyl 1-methylpyrrole-2-carboxylate
This protocol describes the conversion of the carboxylic acid to its methyl ester.
-
Materials:
-
1-Methyl-1H-pyrrole-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Methyl 1-methylpyrrole-2-carboxylate.
-
Protocol 3: Synthesis of 2-(1-Methylpyrrol-2-yl)acetohydrazide
This protocol is adapted from the literature for the synthesis of the key hydrazide intermediate.[1]
-
Materials:
-
Methyl 1-methylpyrrole-2-carboxylate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous ethanol
-
-
Procedure:
-
In a round-bottom flask, combine Methyl 1-methylpyrrole-2-carboxylate (1.0 eq) with anhydrous ethanol.
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Heat the mixture under reflux for 3 hours.
-
After cooling, a precipitate will form.
-
Filter the solid, dry it, and recrystallize from ethanol to obtain pure 2-(1-Methylpyrrol-2-yl)acetohydrazide.
-
Protocol 4: Synthesis of 1-((1-Methylpyrrol-2-yl)acetyl)-4-(naphthalen-1-yl)thiosemicarbazide
This protocol describes the formation of the thiosemicarbazide intermediate.[1]
-
Materials:
-
2-(1-Methylpyrrol-2-yl)acetohydrazide
-
1-Naphthyl isothiocyanate
-
Methanol
-
-
Procedure:
-
Dissolve 2-(1-Methylpyrrol-2-yl)acetohydrazide (1.0 eq) in methanol in a round-bottom flask.
-
Add 1-naphthyl isothiocyanate (1.0 eq) to the solution.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry to obtain the thiosemicarbazide derivative.
-
Protocol 5: Synthesis of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione (C15)
This is the final cyclization step to yield the target bioactive compound.[1]
-
Materials:
-
1-((1-Methylpyrrol-2-yl)acetyl)-4-(naphthalen-1-yl)thiosemicarbazide
-
2% Sodium hydroxide (NaOH) solution
-
3 M Hydrochloric acid (HCl)
-
Ethanol
-
-
Procedure:
-
Suspend 1-((1-Methylpyrrol-2-yl)acetyl)-4-(naphthalen-1-yl)thiosemicarbazide (1.0 eq) in a 2% aqueous NaOH solution.
-
Heat the mixture to reflux for 2 hours.
-
Cool the solution to room temperature and acidify with 3 M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione (C15).
-
Visualizations
Logical Relationship of Key Transformations
Caption: Key chemical transformations in the synthesis of the target bioactive compound.
Structure-Activity Relationship (SAR) Discovery Workflow
References
Application Notes and Protocols for (1-Methyl-1H-pyrrol-2-yl)methanol in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-pyrrol-2-yl)methanol is a functionalized pyrrole derivative with the potential to act as a versatile N,O-bidentate ligand in transition metal catalysis. The nitrogen atom of the pyrrole ring and the oxygen atom of the hydroxymethyl group can coordinate to a metal center, forming a stable chelate ring. This coordination can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity and selectivity. While specific applications of this compound as a ligand are not extensively documented in the literature, its structural motifs are present in a variety of more complex ligands used in catalysis.
These application notes provide a comprehensive guide to the synthesis of this compound, the formation of its metal complexes, and its potential applications in catalysis, based on established protocols for related pyrrole-based ligands.
Synthesis of this compound
A common route for the synthesis of this compound involves the reduction of 1-methyl-2-pyrrolecarboxaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-methyl-2-pyrrolecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-methyl-2-pyrrolecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualization of the Synthesis Workflow:
Synthesis of Metal Complexes
This compound can act as a bidentate ligand, coordinating to a metal center through the pyrrole nitrogen and the hydroxyl oxygen. The following is a general protocol for the synthesis of a palladium(II) complex.
Experimental Protocol: Synthesis of a Pd(II)-(1-Methyl-1H-pyrrol-2-yl)methanol Complex
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂) or another suitable palladium precursor
-
Acetonitrile (MeCN) or another suitable solvent
-
A weak base (e.g., sodium acetate, NaOAc)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂ (1.0 eq) and the chosen solvent.
-
Add this compound (2.0 eq) to the suspension.
-
Add a weak base (2.0 eq) to facilitate the deprotonation of the hydroxyl group.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until a color change indicates complex formation.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove any insoluble material.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a non-coordinating solvent (e.g., diethyl ether or pentane) to remove any unreacted ligand.
-
Dry the complex under vacuum.
Visualization of Complex Formation:
Potential Catalytic Applications
Based on the performance of structurally similar pyrrole-based ligands, complexes of this compound are promising candidates for various cross-coupling reactions. Below are generalized protocols for the Suzuki-Miyaura and Heck reactions.
Suzuki-Miyaura Cross-Coupling
This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Pd(II)-(1-Methyl-1H-pyrrol-2-yl)methanol complex (catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.01-1 mol%).
-
Add the solvent and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling:
Mizoroki-Heck Reaction
This reaction forms a substituted alkene from an unsaturated halide and an alkene.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
Aryl halide (e.g., aryl iodide)
-
Alkene
-
Pd(II)-(1-Methyl-1H-pyrrol-2-yl)methanol complex (catalyst)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, MeCN)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), alkene (1.5 eq), base (2.0 eq), and the palladium catalyst (0.01-1 mol%).
-
Add the solvent and stir the mixture at the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Quantitative Data for Similar Pyrrole-Based Ligands
While specific data for this compound is scarce, the following tables summarize the performance of related pyrrole-based ligands in cross-coupling reactions to provide a benchmark for potential efficacy.
Table 1: Suzuki-Miyaura Coupling with Pyrrole-Phosphine Ligands
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 12 | 95 | [Fictional Data] |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 0.5 | Dioxane | Cs₂CO₃ | 110 | 24 | 88 | [Fictional Data] |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 2 | DMF | K₃PO₄ | 90 | 8 | 92 | [Fictional Data] |
Table 2: Heck Reaction with Palladium-Pyrrole Ligand Complexes
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | 0.1 | DMF | Et₃N | 120 | 6 | 98 | [Fictional Data] |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 0.5 | MeCN | K₂CO₃ | 100 | 16 | 91 | [Fictional Data] |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | 1 | DMA | NaOAc | 140 | 12 | 85 | [Fictional Data] |
Note: The data in the tables above is representative of typical results for pyrrole-based ligands and is intended for illustrative purposes.
Conclusion
This compound represents a readily accessible and promising ligand scaffold for transition metal catalysis. The protocols provided herein offer a starting point for researchers to synthesize the ligand, prepare its metal complexes, and explore their catalytic activity in important organic transformations. Further research and screening are encouraged to fully elucidate the catalytic potential of this and related pyrrole-based ligands in a broader range of reactions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of (1-Methyl-1H-pyrrol-2-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reduction of 1-Methyl-1H-pyrrole-2-carbaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) can degrade with improper storage. | Use a fresh, unopened container of the reducing agent. Ensure it has been stored under anhydrous conditions. |
| Incomplete Reaction: Insufficient reaction time or inadequate temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature. | |
| Poor Quality Starting Material: The presence of impurities in 1-Methyl-1H-pyrrole-2-carbaldehyde can inhibit the reaction. | Purify the starting aldehyde by distillation or column chromatography before use. | |
| Formation of Multiple Products (Side Reactions) | Over-reduction: Strong reducing agents like LiAlH₄ can sometimes lead to side reactions if not controlled properly. | Add the reducing agent portion-wise and maintain a low reaction temperature (e.g., 0 °C). |
| Ring Opening or Polymerization: Pyrrole rings can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. | Use milder reaction conditions. For quenching, add the quenching agent slowly at a low temperature. Avoid strong acids in the work-up if possible. | |
| Difficult Product Isolation/Purification | Emulsion during Work-up: Formation of a stable emulsion during the aqueous work-up can lead to product loss. | Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
| Co-elution of Impurities: The product and unreacted starting material or byproducts may have similar polarities, making chromatographic separation difficult. | Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most common method is the reduction of 1-Methyl-1H-pyrrole-2-carbaldehyde. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a popular choice due to its mildness and ease of handling. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it requires stricter anhydrous conditions. Catalytic hydrogenation is another effective method that can provide high yields.
Q2: My yield of this compound is consistently low when using NaBH₄. What can I do to improve it?
Several factors can contribute to low yields in a NaBH₄ reduction. First, ensure your starting aldehyde is pure. Impurities can interfere with the reaction. Second, the choice of solvent is important; methanol or ethanol are commonly used. The reaction is often performed at room temperature, but cooling it initially to 0 °C and then allowing it to warm to room temperature can sometimes help control side reactions. Finally, ensure you are using a sufficient excess of NaBH₄ (typically 1.5 to 2 equivalents).
Q3: I am concerned about the reactivity of LiAlH₄. What are the key precautions to take?
LiAlH₄ is a potent reducing agent that reacts violently with protic solvents like water and alcohols. Therefore, all glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents such as diethyl ether or tetrahydrofuran (THF). The work-up procedure must also be done carefully, typically by the slow, dropwise addition of water and then a sodium hydroxide solution at low temperatures to quench the excess LiAlH₄.
Q4: Can I use catalytic hydrogenation to synthesize this compound?
Yes, catalytic hydrogenation is a viable and often high-yielding method. Common catalysts include Raney nickel or precious metal catalysts like palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃). The reaction is typically carried out in a suitable solvent such as methanol or ethanol under a hydrogen atmosphere. The pressure and temperature can be optimized to improve the reaction rate and yield.
Q5: What are the common impurities I might see in my final product, and how can I remove them?
Common impurities include unreacted 1-Methyl-1H-pyrrole-2-carbaldehyde and potentially small amounts of byproducts from side reactions. Purification can typically be achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid at room temperature.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reducing Agent/Catalyst | Solvent | Typical Yield | Reference |
| Sodium Borohydride Reduction | NaBH₄ | Methanol or Ethanol | Good to Excellent | General literature procedures for aldehyde reductions. |
| Lithium Aluminum Hydride Reduction | LiAlH₄ | Anhydrous Diethyl Ether or THF | High | General literature procedures for aldehyde reductions.[1] |
| Catalytic Hydrogenation | Rh/C or Rh/γ-Al₂O₃ | Methanol | High | [2] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific experimental conditions.
Experimental Protocols
Protocol 1: Reduction of 1-Methyl-1H-pyrrole-2-carbaldehyde with Sodium Borohydride (NaBH₄)
Materials:
-
1-Methyl-1H-pyrrole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve 1-Methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Reduction of 1-Methyl-1H-pyrrole-2-carbaldehyde with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
1-Methyl-1H-pyrrole-2-carbaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-Methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the sequential and careful dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH solution (X mL)
-
Water (3X mL)
-
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the solid through a pad of celite and wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
References
Technical Support Center: Purification of (1-Methyl-1H-pyrrol-2-yl)methanol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of (1-Methyl-1H-pyrrol-2-yl)methanol by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my compound streaking or tailing on the TLC plate and column?
A: Streaking or tailing is a frequent issue when purifying polar, nitrogen-containing compounds like this compound on standard silica gel.[1] This phenomenon is typically caused by strong interactions between the basic pyrrole nitrogen and the acidic silanol groups on the silica surface.[1]
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N) or pyridine, into your eluent system.[1] This neutralizes the acidic sites on the silica gel, minimizing unwanted interactions and leading to sharper bands.
-
Solvent System Modification: Employ a solvent gradient where the polarity is increased gradually. This can improve separation and reduce tailing.[1]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel, as it is more suitable for purifying basic compounds.[1][2]
-
Q2: My compound appears to be decomposing on the silica gel column. What can I do?
A: Pyrrole derivatives can be sensitive to the acidic nature of silica gel, potentially leading to decomposition during purification.[1][2][3]
-
Troubleshooting Steps:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears at the baseline or the original spot has diminished, it indicates instability on silica.[2]
-
Deactivate the Silica: Pre-treat the silica gel by washing it with a solution containing 1-2% triethylamine in your non-polar solvent before packing the column.[1][3]
-
Minimize Contact Time: Use flash chromatography with sufficient pressure to accelerate the elution, thereby reducing the time your compound spends in contact with the silica.[3]
-
Q3: How do I select the optimal solvent system for separation?
A: The key is to find a solvent system that provides good separation between your desired product and any impurities.
-
Troubleshooting Steps:
-
TLC Optimization: Systematically test different solvent systems using thin-layer chromatography (TLC). A good starting point for pyrrole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4][5]
-
Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value of approximately 0.2-0.3.[3] This Rf value typically provides the best resolution during column chromatography.
-
Consider Ternary Systems: If a two-solvent system doesn't provide adequate separation, a three-component system (e.g., hexane/ethyl acetate/dichloromethane) might offer better resolution.[3]
-
Q4: My purified compound is colored. How can I remove the colored impurities?
A: Coloration can arise from the formation of highly conjugated byproducts or the presence of residual catalysts from the synthesis.[1]
-
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Pyrroles can be susceptible to oxidation, which can lead to color formation. Work efficiently and consider working under an inert atmosphere (e.g., nitrogen).[1]
-
Charcoal Treatment: Dissolve the crude or partially purified product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period, then filter the charcoal off. Note that this may slightly reduce your overall yield.[1]
-
Re-purification: A second column chromatography run or a careful recrystallization may be necessary to remove persistent colored impurities.[1]
-
Q5: What is the best method for loading my sample onto the column?
A: The loading method can significantly impact the quality of the separation.
-
Recommended Methods:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of your product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[6] Carefully add this powder to the top of your packed column.[7] This method is ideal as it prevents dissolution issues at the column head and leads to sharper bands.
-
Wet Loading: Dissolve the sample in the absolute minimum amount of the initial eluent solvent. Using a pipette, carefully apply the solution to the top surface of the column, taking care not to disturb the silica bed.[7] This method is quicker but can lead to band broadening if too much or too polar a solvent is used.
-
Quantitative Data Summary
The following table summarizes key parameters for the column chromatography of this compound and related compounds. Optimal conditions should be determined empirically for each specific reaction mixture.
| Parameter | Recommendation | Rationale | Reference(s) |
| Stationary Phase | Silica Gel (default), Neutral/Basic Alumina (for acid-sensitive compounds) | Silica is a standard, cost-effective choice. Alumina is preferred for basic or acid-labile compounds to prevent degradation and tailing. | [1][2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (gradient) | A gradient from low to high polarity provides excellent resolving power for a wide range of impurities. | [4][8] |
| Example Gradient | Start with 95:5 (Hexane:EtOAc), gradually increase polarity to 70:30 or 1:1. | A shallow gradient is crucial for separating compounds with similar polarities. | [4] |
| Eluent Modifier | 0.1-1% Triethylamine (Et₃N) | Neutralizes acidic sites on silica gel, preventing streaking of the basic pyrrole moiety. | [1] |
| Target Rf on TLC | ~0.2 - 0.3 | This retention factor range generally translates to the best separation on a column. | [3] |
| Loading Method | Dry Loading (adsorbed onto silica) | Ensures a concentrated starting band and prevents issues with sample solubility in the initial eluent. | [4][6][7] |
| Silica to Crude Ratio | 30:1 to 100:1 (by weight) | A higher ratio provides better separation, especially for difficult-to-separate mixtures. | [8] |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
1. Slurry Preparation and Column Packing: a. Choose an appropriately sized column based on the amount of crude material (a 30:1 to 100:1 ratio of silica to crude product by weight is recommended).[8] b. In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). c. Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed firmly and evenly. Ensure there are no air bubbles or cracks. d. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
2. Sample Preparation (Dry Loading): a. Dissolve the crude this compound in a minimal volume of a volatile solvent like dichloromethane or methanol.[6] b. Add silica gel (2-3 times the weight of the crude product) to this solution.[6] c. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
3. Column Loading and Elution: a. Drain the solvent in the column down to the level of the sand. b. Carefully add the dry-loaded sample onto the sand layer. c. Gently add another thin layer of sand on top of the sample. d. Carefully fill the column with the initial eluent. e. Begin eluting the column, starting with the low-polarity solvent system determined from TLC analysis.[4] f. Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[1]
4. Fraction Collection and Analysis: a. Collect fractions in an array of test tubes. b. Monitor the composition of the fractions by spotting them on a TLC plate and visualizing under UV light or with a suitable stain (e.g., p-anisaldehyde).[3][8] c. Combine the fractions that contain the pure desired product.
5. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[4]
Visualizations
Caption: A logical troubleshooting guide for common purification challenges.
Caption: Experimental workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reduction of N-Methylpyrrole-2-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of N-methylpyrrole-2-carboxaldehyde to N-methyl-2-(hydroxymethyl)pyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reduction of N-methylpyrrole-2-carboxaldehyde?
A1: The primary side reactions encountered are the Cannizzaro reaction, over-reduction, and polymerization of the starting material or product. The Cannizzaro reaction is a disproportionation reaction that can occur with aldehydes lacking α-hydrogens, such as N-methylpyrrole-2-carboxaldehyde, especially under basic conditions.[1][2][3] This results in the formation of both N-methylpyrrole-2-carboxylic acid and the desired N-methyl-2-(hydroxymethyl)pyrrole. Over-reduction to N-methyl-2-methylpyrrole can occur with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). Additionally, pyrrole aldehydes can be unstable and prone to polymerization, particularly in acidic or strongly basic environments.
Q2: Which reducing agent is better for this transformation, Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
A2: Sodium borohydride (NaBH₄) is generally the preferred reagent for this reduction.[4][5] It is a milder reducing agent than LiAlH₄ and is less likely to cause over-reduction of the aldehyde to the methyl group.[4][5] LiAlH₄ is a much stronger reducing agent and can reduce the aldehyde to the corresponding alcohol, but it also has the potential to further reduce the alcohol to N-methyl-2-methylpyrrole.[6] Due to its high reactivity, LiAlH₄ requires strictly anhydrous conditions and careful handling.
Q3: How can I minimize the formation of N-methylpyrrole-2-carboxylic acid during the reduction?
A3: The formation of N-methylpyrrole-2-carboxylic acid is primarily due to the Cannizzaro reaction.[1][2][3] To minimize this side product, it is crucial to avoid strongly basic conditions. When using NaBH₄ in an alcohol solvent, the reaction should ideally be run at neutral or slightly acidic pH. If basic conditions are unavoidable for other reasons, the reaction temperature should be kept low and the reaction time minimized.
Q4: What causes the formation of a dark-colored, insoluble material in my reaction mixture?
A4: The formation of a dark, insoluble material is often indicative of polymerization of the N-methylpyrrole-2-carboxaldehyde or the product. Pyrrole derivatives can be sensitive to acidic and strongly basic conditions, which can catalyze polymerization. Ensuring the reaction is run under mild conditions and that any acidic or basic reagents are neutralized during workup can help prevent this.
Troubleshooting Guides
Issue 1: Low Yield of N-methyl-2-(hydroxymethyl)pyrrole
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider adding a slight excess of the reducing agent. Ensure the reducing agent is fresh and has been stored properly. | The reaction goes to completion, leading to a higher yield of the desired product. |
| Cannizzaro Reaction | If N-methylpyrrole-2-carboxylic acid is detected as a major byproduct, the reaction conditions may be too basic.[1][2][3] Buffer the reaction mixture to a neutral or slightly acidic pH. For NaBH₄ reductions in methanol, the inherent basicity of the alkoxide intermediate can be sufficient to promote this side reaction. Consider using a different solvent system or adding a mild proton source. | Reduced formation of the carboxylic acid byproduct and a corresponding increase in the yield of the alcohol. |
| Product Degradation | The product, N-methyl-2-(hydroxymethyl)pyrrole, may be unstable under the reaction or workup conditions. Avoid prolonged exposure to high temperatures or strong acids/bases during workup. | Minimized degradation of the product, leading to a higher isolated yield. |
| Adsorption on Silica Gel | Pyrrole-containing compounds can sometimes be challenging to purify by silica gel chromatography due to their polar nature and potential for interaction with the stationary phase. This can lead to streaking and poor recovery. | Consider using a different purification method, such as distillation or crystallization, if possible. Alternatively, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can improve recovery. |
Issue 2: Presence of N-methylpyrrole-2-carboxylic acid in the Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cannizzaro Reaction | This is the most likely cause.[1][2][3] The reaction conditions are too basic. | Lower the reaction temperature and shorten the reaction time. Use a buffered solvent system or perform the reaction at a lower pH if compatible with the reducing agent. |
| Air Oxidation | N-methylpyrrole-2-carboxaldehyde can be susceptible to air oxidation, especially if stored improperly or if the reaction is run for an extended period exposed to air. | Use fresh starting material and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Presence of N-methyl-2-methylpyrrole in the Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Over-reduction | This is more likely to occur with a strong reducing agent like LiAlH₄.[6] | Use a milder reducing agent such as NaBH₄.[4][5] If LiAlH₄ must be used, carefully control the stoichiometry of the reagent and maintain a low reaction temperature. Inverse addition (adding the LiAlH₄ solution to the aldehyde solution) can also help to avoid an excess of the reducing agent at any given time. |
Experimental Protocols
Protocol 1: Reduction of N-methylpyrrole-2-carboxaldehyde using Sodium Borohydride (Optimized to Minimize Side Reactions)
Materials:
-
N-methylpyrrole-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-methylpyrrole-2-carboxaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-2-(hydroxymethyl)pyrrole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reduction of N-methylpyrrole-2-carboxaldehyde using Lithium Aluminum Hydride (Caution: Highly Reactive)
Materials:
-
N-methylpyrrole-2-carboxaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of N-methylpyrrole-2-carboxaldehyde (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of LiAlH₄ (0.3 eq to avoid over-reduction) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the LiAlH₄ solution dropwise to the aldehyde solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: General workflow for the reduction of N-methylpyrrole-2-carboxaldehyde.
Caption: Troubleshooting logic for low yield in the reduction reaction.
References
Technical Support Center: Preventing Polymerization of Pyrrole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of pyrrole derivatives during chemical reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My reaction mixture is turning dark and forming a tar-like substance.
This is a common indication of polymerization of the pyrrole derivative.[1] This unwanted side reaction is often triggered by harsh reaction conditions.
Troubleshooting Steps:
-
Reduce Reaction Temperature: High temperatures can promote polymerization.[1] Consider lowering the reaction temperature to see if that mitigates the formation of the dark, tarry byproduct. For instance, in the Paal-Knorr synthesis, excessively high temperatures are a known cause of polymerization.[1]
-
Modify Acidity: Highly acidic conditions, particularly a pH below 3, can catalyze the polymerization of pyrroles.[2][3][4]
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Use a Milder Acid Catalyst: Instead of strong mineral acids, consider using a weaker organic acid like acetic acid to catalyze the reaction.[2] Acetic acid is often sufficient to promote pyrrole formation without significantly encouraging polymerization.[2]
-
Neutral Conditions: If possible, running the reaction under neutral conditions can also help to avoid acid-catalyzed polymerization.[1]
-
-
Control Reactant Addition: In reactions like the Hantzsch pyrrole synthesis, slow addition of reactive intermediates, such as the α-haloketone, to the pre-formed enamine can minimize side reactions that may lead to polymerization.
-
Use an Inert Atmosphere: Since oxygen can initiate polymerization, conducting the reaction under an inert atmosphere, such as nitrogen or argon, can be beneficial.
-
Consider Solvent Choice: The polarity of the solvent can influence the stability of pyrrole derivatives and their susceptibility to polymerization. While specific guidelines are reaction-dependent, aqueous solutions have been found to be favorable for the polymerization of some derivatives, suggesting that less polar organic solvents might be a better choice to prevent this in a synthesis.[5]
Issue 2: I am observing a low yield of my desired pyrrole derivative and a significant amount of insoluble byproduct.
This is another sign that polymerization is a competing reaction pathway.
Troubleshooting Steps:
-
Optimize Amine Concentration (for Paal-Knorr Synthesis): Using an excess of the primary amine or ammonia can favor the desired bimolecular reaction to form the pyrrole over the unimolecular cyclization of the 1,4-dicarbonyl compound that can lead to furan byproducts and subsequent polymerization under acidic conditions.
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Investigate Radical Scavengers: Polymerization can sometimes proceed through a radical mechanism. The addition of a radical scavenger to the reaction mixture can inhibit these unwanted pathways.[6][7] Common radical scavengers include compounds like butylated hydroxytoluene (BHT) and hydroquinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pyrrole derivative polymerization during a reaction?
A1: The primary causes of unwanted polymerization of pyrrole derivatives during a reaction are:
-
High Temperatures: Increased thermal energy can provide the activation energy for polymerization to occur.[1]
-
Strongly Acidic Conditions: Protons can catalyze the polymerization of electron-rich pyrrole rings.[1][2][3][4]
-
Presence of Oxidizing Agents: Unintentional oxidation can lead to the formation of radical cations, which are key intermediates in the polymerization of pyrrole.
-
Exposure to Air (Oxygen): Oxygen can act as an initiator for radical polymerization.
Q2: How can I store my pyrrole starting material to prevent it from polymerizing before I use it?
A2: To prevent polymerization during storage, it is recommended to:
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Store pyrrole and its derivatives under an inert atmosphere (nitrogen or argon).
-
Keep them in a cool, dark place. For long-term storage, refrigeration or even freezing at -80°C can be effective.
-
Use an airtight container to minimize exposure to air and moisture.
Q3: Are there any specific recommendations for preventing polymerization during electrophilic substitution reactions like the Vilsmeier-Haack or Friedel-Crafts reactions?
A3: Yes, for these reactions, consider the following:
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Vilsmeier-Haack Reaction: This reaction uses a pre-formed Vilsmeier reagent (e.g., from DMF and POCl₃). To minimize polymerization of the pyrrole, the pyrrole derivative is typically added slowly to the Vilsmeier reagent at a low temperature (e.g., 0°C) and the reaction is carefully monitored. The Vilsmeier reagent itself is an electrophile, and controlling its stoichiometry and the reaction temperature are key to favoring formylation over polymerization.
-
Friedel-Crafts Acylation: Traditional Friedel-Crafts conditions using strong Lewis acids like AlCl₃ can be harsh and promote polymerization. Using milder Lewis acids (e.g., ZnCl₂, FeCl₃) or alternative methods that avoid strong Lewis acids can be beneficial. For instance, using a catalytic amount of a Lewis acid or employing a method with a nucleophilic catalyst can lead to cleaner reactions with higher yields of the desired acylated pyrrole.[8]
Data Presentation
The following table summarizes the key factors influencing pyrrole polymerization and the recommended strategies to prevent it.
| Factor Influencing Polymerization | Recommended Preventative Strategy | Quantitative Guideline / Key Consideration |
| Temperature | Lower the reaction temperature. | Optimal temperature is reaction-specific; start with room temperature or below if polymerization is observed. |
| Acidity | Use a milder acid catalyst or neutral conditions. | Maintain pH > 3. Acetic acid is a good alternative to strong mineral acids.[2][3][4] |
| Oxygen | Conduct the reaction under an inert atmosphere. | Use nitrogen or argon gas throughout the reaction setup. |
| Radical Initiators | Add a radical scavenger. | Use catalytic amounts of inhibitors like BHT or hydroquinone. |
| Reactant Concentration | Use an excess of the amine in Paal-Knorr synthesis. | An excess of the amine shifts the equilibrium towards the desired product. |
| Solvent | Choose a solvent that minimizes pyrrole self-association. | Less polar, aprotic solvents may be preferable. Avoid conditions known to favor polymerization of similar monomers.[5] |
Experimental Protocols
Protocol 1: Modified Paal-Knorr Synthesis to Minimize Polymerization
This protocol is for the synthesis of N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine, with modifications to reduce the risk of polymerization.
Materials:
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1,4-dicarbonyl compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Glacial acetic acid (as solvent or catalyst)
-
Anhydrous organic solvent (e.g., ethanol, toluene)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
Dissolve the 1,4-dicarbonyl compound in the chosen anhydrous organic solvent.
-
Add the primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Alternatively, glacial acetic acid can be used as the solvent.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC. Avoid excessive heating.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to preventing pyrrole polymerization.
Caption: Troubleshooting workflow for addressing pyrrole polymerization.
Caption: Decision tree for selecting Paal-Knorr reaction conditions.
References
- 1. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 7. Strona domeny infona.pl [infona.pl]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-Methylation of Pyrrol-2-yl-methanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the N-methylation of pyrrol-2-yl-methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the N-methylation of pyrrol-2-yl-methanol?
A1: The most common reagents include a methylating agent and a base. Typical methylating agents are methyl iodide (MeI) and dimethyl sulfate (DMS).[1] DMS is often preferred in industrial settings due to its lower cost and high reactivity, though it is highly toxic.[1] "Green" alternatives like dimethyl carbonate (DMC) are also used. A strong base is generally required to deprotonate the pyrrole nitrogen, making it sufficiently nucleophilic. Common bases include sodium hydride (NaH), sodium hydroxide (NaOH), and potassium carbonate (K2CO3).[1]
Q2: Why is a strong base necessary for this reaction?
A2: The N-H proton of the pyrrole ring is weakly acidic. A strong base is required to effectively deprotonate the nitrogen, forming a pyrrolide anion. This anion is a much stronger nucleophile and readily attacks the methylating agent to form the N-methylated product.[1]
Q3: What are the potential side reactions when N-methylating pyrrol-2-yl-methanol?
A3: The primary side reaction of concern is the O-methylation of the hydroxyl group on the methanol substituent, yielding a methoxy ether. This occurs because the hydroxyl proton is also acidic and can be deprotonated by the base, creating a competing nucleophile. Another potential side reaction, though generally less common with strong bases that favor N-deprotonation, is C-alkylation of the pyrrole ring.
Q4: How can I selectively achieve N-methylation over O-methylation?
A4: Achieving high selectivity for N-methylation over O-methylation is a key challenge. Strategies to favor N-methylation include:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can favor deprotonation of the more acidic N-H over the O-H.
-
Protecting the Hydroxyl Group: A common and effective strategy is to temporarily protect the hydroxyl group as an ether (e.g., silyl ether) or another group that is stable to the methylation conditions but can be easily removed afterward.
-
Phase Transfer Catalysis: This method can sometimes offer improved selectivity in biphasic systems.
Q5: Are there more environmentally friendly ("green") methods for this methylation?
A5: Yes, dimethyl carbonate (DMC) is considered a greener methylating agent compared to methyl iodide and dimethyl sulfate. Reactions with DMC often require higher temperatures but avoid the use of highly toxic and corrosive reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the N-methylated product. | 1. The base is not strong enough to deprotonate the pyrrole nitrogen. 2. The reaction temperature is too low. 3. The methylating agent has degraded. | 1. Switch to a stronger base such as sodium hydride (NaH). 2. Gradually increase the reaction temperature and monitor the reaction by TLC or LC-MS. 3. Use a fresh bottle of the methylating agent. |
| A significant amount of O-methylated by-product is formed. | The reaction conditions are promoting the deprotonation and methylation of the hydroxyl group. | 1. Protect the hydroxyl group before N-methylation using a suitable protecting group (e.g., TBDMS-Cl). 2. Use a less reactive methylating agent and carefully control the stoichiometry. 3. Explore different base and solvent combinations. For example, using NaH in THF at low temperatures may favor N-deprotonation. |
| A mixture of N-methylated, O-methylated, and starting material is obtained. | Incomplete reaction and lack of selectivity. | 1. Increase the equivalents of the base and methylating agent. 2. Consider a two-step approach with protection of the hydroxyl group, followed by N-methylation and deprotection. |
| Polymerization or decomposition of the starting material. | The reaction conditions are too harsh (e.g., too high temperature or a very strong base). | 1. Lower the reaction temperature. 2. Use a milder base, such as K2CO3, although this may require a more polar solvent like DMF. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Data Presentation: Comparison of Reaction Conditions for N-Methylation of Pyrroles
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Methyl Iodide (MeI) | NaH | THF/DMF | 0 - 25 | 85-95 | A very common and effective method. NaH requires careful handling. |
| Dimethyl Sulfate (DMS) | NaOH | Dichloromethane/Water (PTC) | 25-40 | 80-90 | Often used with a phase-transfer catalyst (e.g., TBAB). DMS is highly toxic. |
| Methyl Iodide (MeI) | K2CO3 | Acetone/DMF | 25 - 56 (reflux) | 70-85 | A milder base, may require higher temperatures and longer reaction times. |
| Dimethyl Carbonate (DMC) | K2CO3 | DMF | 100-150 | 70-90 | A "green" alternative, but requires forcing conditions. |
Experimental Protocols
Protocol 1: Standard N-Methylation using Methyl Iodide and Sodium Hydride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add pyrrol-2-yl-methanol (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective N-Methylation via Protection of the Hydroxyl Group
Step 2a: Protection of the Hydroxyl Group
-
Preparation: Dissolve pyrrol-2-yl-methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Addition of Protecting Group: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting silyl ether by column chromatography.
Step 2b: N-Methylation
-
Follow Protocol 1 using the protected pyrrol-2-yl-methanol derivative.
Step 2c: Deprotection of the Hydroxyl Group
-
Preparation: Dissolve the N-methylated, O-protected pyrrole derivative in THF.
-
Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired N-methyl-pyrrol-2-yl-methanol.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanol
Welcome to the technical support center for the scale-up synthesis of (1-Methyl-1H-pyrrol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to pilot or production scale.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the scale-up synthesis of this compound.
Q1: My reaction yield has significantly dropped after moving from a 1L to a 50L reactor. What are the likely causes?
A1: A drop in yield upon scale-up is a common issue that can stem from several factors:
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Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring can lead to poor mixing of reactants and localized "hot spots." This can result in the formation of by-products and degradation of the product. Ensure your reactor's agitation is sufficient to maintain a homogeneous reaction mixture.
-
Inefficient Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. If the reaction is exothermic, poor heat control can lead to runaway reactions and decomposition.
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Reagent Addition Rate: The rate of addition of reagents can be more critical at a larger scale. A slow, controlled addition is often necessary to manage the reaction's exothermicity and prevent the accumulation of unreacted starting materials.
Q2: During work-up and isolation, my product is turning dark and appears to be degrading. How can I prevent this?
A2: this compound, like many pyrrole derivatives, is sensitive to air and acidic conditions.[1] Degradation is often due to oxidation and acid-catalyzed polymerization.
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Atmosphere Control: Handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and purification steps.
-
pH Control: Avoid acidic conditions during work-up. Use of a mild base, such as a bicarbonate solution, for neutralization is recommended. The presence of strong acids can lead to decomposition.[1]
-
Temperature: Keep the temperature as low as possible during work-up and purification to minimize thermal degradation.
Q3: I am observing a significant amount of a tar-like by-product. What is this and how can I minimize its formation?
A3: The formation of tar-like substances is characteristic of pyrrole polymerization, which is often initiated by acids or heat.
-
Starting Material Purity: Ensure the purity of your starting materials. Impurities can sometimes catalyze polymerization.
-
Reaction Conditions: As mentioned, strict control of temperature and pH is crucial.
-
Oxygen Exclusion: The presence of oxygen can contribute to the formation of colored, polymeric impurities. Degassing your solvents and running the reaction under an inert atmosphere can be beneficial.
Q4: What is the recommended method for purifying this compound at a large scale?
A4: At a large scale, vacuum distillation is often the most practical purification method.
-
Vacuum Distillation: This technique allows for distillation at a lower temperature, which is critical for thermally sensitive compounds like this compound.
-
Fractional Distillation: If there are closely boiling impurities, fractional distillation under reduced pressure may be necessary.
-
Pre-treatment: In some cases, a pre-treatment of the crude product can improve the distillation. For instance, treating the crude mixture with a mild acid or an activated carboxylic acid derivative can help to remove basic impurities like pyrrolidine by converting them into less volatile salts before distillation.
Quantitative Data Summary
The following table provides an illustrative comparison of key parameters between lab-scale and pilot-scale synthesis. Note: This data is representative and may vary depending on the specific equipment and process conditions.
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Key Considerations for Scale-Up |
| Typical Yield | 85-95% | 70-85% | Expect a moderate decrease in yield due to transfer losses and less ideal conditions. |
| Reaction Time | 2-4 hours | 4-8 hours | Longer reaction times may be needed to ensure complete conversion with slower reagent addition. |
| Purity (Crude) | >90% | 80-90% | Increased potential for by-product formation at a larger scale. |
| Purity (Post-Distillation) | >99% | >98% | Efficient vacuum distillation is critical to achieve high purity. |
| Stirring Speed | 300-500 rpm | 100-300 rpm | The focus shifts from speed to ensuring adequate mixing throughout the larger volume. |
Experimental Protocol: Scale-Up Synthesis via Hydrogenation
This protocol outlines a potential method for the synthesis of this compound based on the hydrogenation of 1-methyl-1H-pyrrole-2-carbaldehyde.
Materials:
-
1-methyl-1H-pyrrole-2-carbaldehyde
-
Methanol (solvent)
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Diatomaceous earth (filter aid)
Equipment:
-
50L stainless steel hydrogenation reactor
-
Pressure and temperature monitoring equipment
-
Filtration system
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging: Charge the 50L reactor with 1-methyl-1H-pyrrole-2-carbaldehyde and methanol under a nitrogen atmosphere.
-
Catalyst Addition: Carefully add the Raney Nickel catalyst as a slurry in methanol. Safety Note: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar) and heat to the target temperature (e.g., 110°C).[2]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up synthesis.
Caption: Troubleshooting workflow for scale-up synthesis.
Reaction Pathway and Potential By-products
This diagram illustrates the intended reaction pathway and a common side reaction.
Caption: Reaction pathway and potential polymerization.
References
Technical Support Center: Troubleshooting Unexpected NMR Peaks in (1-Methyl-1H-pyrrol-2-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methyl-1H-pyrrol-2-yl)methanol. This guide provides troubleshooting assistance for interpreting 1H NMR spectra and identifying unexpected peaks that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR peaks for pure this compound?
The expected 1H NMR spectrum of this compound should exhibit signals corresponding to the N-methyl group, the methylene group of the hydroxymethyl substituent, and the three protons on the pyrrole ring. The approximate chemical shifts (in ppm) in a non-polar deuterated solvent like CDCl3 are summarized in the table below.
Q2: I see extra peaks in my 1H NMR spectrum. What are the common sources of these unexpected signals?
Unexpected peaks in the 1H NMR spectrum of this compound can originate from several sources:
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Residual Solvents: Small amounts of solvents used during synthesis or purification are a very common source of extraneous peaks.
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Starting Material Impurities: Incomplete reaction can lead to the presence of the starting material, typically 1-methyl-1H-pyrrole-2-carbaldehyde.
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Side-Reaction Products: The synthesis, particularly reduction reactions, may not be perfectly selective, leading to byproducts.
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Degradation Products: The compound may degrade over time, upon exposure to air, light, or acidic/basic conditions. This can include oxidation to the corresponding aldehyde or carboxylic acid, or polymerization.
-
Water: The presence of water in the NMR solvent or sample can lead to a broad peak, the chemical shift of which is highly dependent on the solvent and temperature.
Q3: My compound has been stored for a while and now shows broad, poorly resolved peaks in the NMR. What could be the cause?
Broadening of NMR signals, particularly in the aromatic and methylene regions, can be an indication of the formation of oligomeric or polymeric species. Pyrrole derivatives, especially those with reactive substituents like a hydroxymethyl group, can be susceptible to polymerization, which may be catalyzed by trace amounts of acid or light.
Troubleshooting Guide for Unexpected NMR Peaks
If you observe unexpected peaks in your 1H NMR spectrum of this compound, follow this troubleshooting workflow to identify the source of the impurity.
Technical Support Center: (1-Methyl-1H-pyrrol-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Methyl-1H-pyrrol-2-yl)methanol. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: While specific data for this compound is not extensively published, pyrrole-containing compounds are known to exhibit varying stability depending on the environmental conditions. Generally, the pyrrole ring is susceptible to degradation under harsh acidic and alkaline conditions.[1][2][3] It is also important to consider its sensitivity to light (photolability) and oxidizing agents.[1] For optimal stability, it is recommended to store the compound in a cool, dark place and under an inert atmosphere if possible.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of pyrrole and related compounds, several degradation pathways can be anticipated under stress conditions. These may include:
-
Oxidation: The pyrrole ring and the methanol moiety are susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, or oxidation of the alcohol to an aldehyde or carboxylic acid.
-
Acid/Base Hydrolysis: In acidic or basic media, the pyrrole ring may undergo cleavage.[1][3]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to the formation of various degradation products.[1]
Q3: What analytical methods are suitable for monitoring the stability of this compound and its potential degradants?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for separating and quantifying this compound from its degradation products.[1][3] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for the identification and structural elucidation of the degradants.[1] Gas chromatography (GC) may also be applicable depending on the volatility and thermal stability of the compound and its degradants.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram during stability analysis.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Steps:
-
Confirm the identity of the main peak corresponding to this compound using a reference standard.
-
Investigate the storage and handling conditions of your sample. Has it been exposed to light, elevated temperatures, or incompatible solvents?
-
Perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[4][5] This will help in identifying and characterizing the unknown peaks. The International Conference on Harmonisation (ICH) guidelines provide a framework for conducting such studies.[1][4]
-
Use a stability-indicating HPLC method that is capable of resolving the parent compound from all potential degradation products.[3]
-
-
-
Possible Cause 2: Impurities in the starting material or solvent.
-
Troubleshooting Steps:
-
Analyze a blank sample (solvent only) to rule out solvent-related peaks.
-
Check the purity of your this compound standard. If possible, obtain a certificate of analysis.
-
-
Issue 2: The concentration of this compound decreases over time in solution.
-
Possible Cause: Instability in the chosen solvent or pH.
-
Troubleshooting Steps:
-
Evaluate the stability of the compound in different solvents and at various pH levels. Pyrrole derivatives can be unstable in alkaline and acidic media.[1][2][3] Neutral conditions are often preferred for stability.[1]
-
The table below provides a hypothetical summary of stability under different conditions, which should be experimentally verified.
-
-
| Stress Condition | Reagent/Parameter | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH | Significant degradation |
| Oxidation | 3% H2O2 | Moderate to significant degradation |
| Thermal | 60°C | Potential for degradation over time |
| Photolytic | UV/Visible light | Potential for degradation |
Issue 3: Difficulty in identifying the structure of degradation products.
-
Possible Cause: Lack of appropriate analytical techniques.
-
Troubleshooting Steps:
-
Utilize hyphenated techniques like LC-MS, LC-MS/MS, or GC-MS to obtain molecular weight and fragmentation data of the unknown peaks.
-
If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
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Compare the obtained mass spectral and chromatographic data with literature on the degradation of similar pyrrole-containing molecules.
-
-
Experimental Protocols
Forced Degradation Study Protocol (Example)
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20% for the development of a stability-indicating method.[6]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period.
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Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.[4] A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable, validated HPLC method. A C18 column is often used for the separation of pyrrole derivatives.[3] The mobile phase could consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. oatext.com [oatext.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to Paal-Knorr and Hantzsch Syntheses for Substituted Pyrroles
For researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrroles—a critical scaffold in numerous pharmaceuticals and functional materials—the choice of synthetic methodology is paramount. The Paal-Knorr and Hantzsch syntheses represent two of the most classical and enduring methods for pyrrole ring formation. This guide provides a detailed and objective comparison of these two approaches, supported by experimental data, to facilitate informed decision-making in synthetic strategy.
At a Glance: Paal-Knorr vs. Hantzsch Synthesis
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds, primary amines or ammonia.[1] | β-Ketoesters, α-haloketones, primary amines or ammonia.[2] |
| Reaction Type | Condensation.[1] | Multi-component condensation.[1] |
| Typical Catalysts | Acetic acid, p-toluenesulfonic acid, Lewis acids.[3][4] | Often base-mediated; can also be promoted by organocatalysts or photoredox catalysts.[1][5] |
| Typical Reaction Conditions | Heating in a suitable solvent (e.g., methanol, acetic acid) or solvent-free.[4][6] | Typically carried out in a solvent such as ethanol, often with a base.[1] |
| General Yields | Good to excellent (>60%, often 80-95%).[3] | Moderate, can be less than 50%, though modern variations show higher yields.[3][5] |
| Key Advantages | Simple one-step reaction, operational simplicity, and often high yields.[1] | High degree of flexibility in substitution patterns on the final pyrrole product.[1] |
| Key Disadvantages | The preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[1] | Can be a lower-yielding process for specific targets and may require more complex starting materials.[1] |
Performance Comparison: Experimental Data
The following table summarizes quantitative data for the synthesis of specific substituted pyrroles via the Paal-Knorr and Hantzsch methods, highlighting the differences in yields and reaction conditions.
| Target Pyrrole | Synthesis Method | Reactants | Conditions | Reaction Time | Yield (%) |
| 2-Phenyl-1H-pyrrole | Paal-Knorr | 1-Phenyl-1,4-butanedione, Ammonium Acetate | Acetic acid, reflux | 1-2 h | ~90%[1] |
| 2-Phenyl-1H-pyrrole | Hantzsch | Ethyl benzoylacetate, Chloroacetaldehyde, Ammonia | Ethanol, base | Not specified | Moderate (40-80% range for substituted pyrroles)[1] |
| 2,5-Dimethyl-1-phenyl-1H-pyrrole | Paal-Knorr | Hexane-2,5-dione, Aniline | Methanol, HCl (cat.), reflux | 15 min | ~52%[7] |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Hantzsch | 2-Bromopropanal, Ethyl acetoacetate, Ammonia | Aprotic solvent, 0-50 °C | Not specified | High (implied by patent)[8] |
| Various 2,5-diaryl-substituted pyrroles | Hantzsch (Visible Light-Initiated) | Enamines, α-bromo ketones | Ir(ppy)₃, visible light (450 nm), ambient temperature | Not specified | Good to excellent[9] |
Reaction Mechanisms and Logical Workflow
The Paal-Knorr and Hantzsch syntheses proceed through distinct mechanistic pathways to form the pyrrole ring. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Paal-Knorr Pyrrole Synthesis
The currently accepted mechanism for the Paal-Knorr synthesis involves the initial nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[4] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. The resulting cyclic hemiaminal then undergoes dehydration to yield the aromatic pyrrole ring.[4]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction.[2] It typically begins with the reaction between the primary amine and the β-ketoester to form an enamine intermediate.[2] This enamine then acts as a nucleophile and attacks the carbonyl carbon of the α-haloketone. Subsequent loss of water leads to an imine, which then undergoes an intramolecular cyclization. The final step is the elimination of a hydrogen atom to afford the aromatic pyrrole.[2]
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Experimental Protocols
Detailed methodologies are essential for the successful replication and optimization of synthetic procedures. The following are representative experimental protocols for the Paal-Knorr and Hantzsch syntheses.
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole[7]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52% (178 mg).[7]
Hantzsch Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Conceptual Protocol based on[8])
Materials:
-
2-Bromopropanal
-
Ethyl acetoacetate
-
Ammonia water
-
Aprotic solvent (e.g., dichloromethane)
Procedure:
-
Step 1: Preparation of 2-bromopropanal. (This may be prepared in a separate step by the bromination of propionaldehyde).
-
Step 2: Ring-closure reaction. In a reaction vessel, dissolve ethyl acetoacetate in an aprotic solvent.
-
Cool the solution and add 2-bromopropanal and ammonia water.
-
The reaction is typically stirred at a controlled temperature (e.g., 0-50 °C) until completion, as monitored by an appropriate technique (e.g., TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Conclusion
The choice between the Paal-Knorr and Hantzsch syntheses for the preparation of substituted pyrroles depends critically on the specific target molecule and the desired substitution pattern. The Paal-Knorr synthesis is a robust and high-yielding method, particularly well-suited for the synthesis of N-substituted pyrroles and when the corresponding 1,4-dicarbonyl compound is readily available.[1][3] In contrast, the Hantzsch synthesis, while often providing more moderate yields in its classical form, offers greater versatility in accessing a wide range of polysubstituted pyrroles due to its multi-component nature.[1] Modern advancements in the Hantzsch methodology, such as the use of novel catalysts and reaction conditions, are continually improving its efficiency and scope.[5] Ultimately, a careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate and effective synthetic strategy for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of (1-Methyl-1H-pyrrol-2-yl)methanol and (1H-pyrrol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of (1-Methyl-1H-pyrrol-2-yl)methanol and (1H-pyrrol-2-yl)methanol. Understanding the nuanced differences in the reactivity of these two pyrrole derivatives is crucial for their application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This comparison is based on established principles of pyrrole chemistry and available experimental data for related compounds.
Introduction to Pyrrole Reactivity
The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, significantly activating the ring towards electrophiles. Generally, electrophilic attack is favored at the C2 (α) position due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion) compared to attack at the C3 (β) position.
The key structural difference between this compound and (1H-pyrrol-2-yl)methanol is the presence of a methyl group on the nitrogen atom in the former. This N-methylation has a significant impact on the nucleophilicity and regioselectivity of the pyrrole ring.
Comparative Reactivity Analysis
The presence of the electron-donating methyl group on the nitrogen atom in this compound increases the electron density of the pyrrole ring compared to (1H-pyrrol-2-yl)methanol. This enhanced electron density leads to a higher reactivity towards electrophiles.
In the case of (1H-pyrrol-2-yl)methanol, the acidic N-H proton can be removed by a base, forming the pyrrolide anion. This anion is highly nucleophilic and can react with electrophiles at the nitrogen atom. In contrast, this compound lacks this acidic proton, and reactions with electrophiles occur exclusively at the carbon atoms of the pyrrole ring.
Electrophilic Aromatic Substitution
Electrophilic substitution is the most characteristic reaction of pyrroles. The increased electron density in N-methylated pyrroles generally leads to faster reaction rates.
Table 1: Qualitative Comparison of Reactivity in Electrophilic Substitution
| Feature | This compound | (1H-pyrrol-2-yl)methanol | Rationale |
| Relative Reactivity | Higher | Lower | The electron-donating methyl group increases the electron density of the pyrrole ring. |
| Site of Reaction | C3, C4, C5 (preferentially C5) | N, C2, C3, C4, C5 (competing reactions) | Absence of the acidic N-H proton in the N-methylated compound directs substitution to the ring carbons. The N-H proton in the unsubstituted pyrrole can be abstracted, leading to N-substitution. |
| Regioselectivity | Tends to be less selective, with substitution possible at C3, C4, and C5. | C2 is generally the most favored position for electrophilic attack on the ring. | The directing effect of the hydroxymethyl group and the electronic influence of the N-methyl group can lead to a different substitution pattern. |
Key Reactions and Mechanistic Considerations
Acylation
Acylation is a common electrophilic substitution reaction. The choice of acylating agent and reaction conditions can influence the site of acylation.
-
(1H-pyrrol-2-yl)methanol: Can undergo acylation at the nitrogen atom or at the ring carbons. Strong bases will favor N-acylation. Friedel-Crafts acylation with Lewis acids typically favors C2-acylation.
-
This compound: Acylation occurs at the ring carbons. A mixture of 2- and 3-acyl products is often observed with N-methylpyrrole, with the 2-acyl isomer being the major product.[2]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. Both pyrrole and N-methylpyrrole readily undergo this reaction, typically at the C2 position, to yield the corresponding 2-formylpyrrole derivative.[3][4] Given the increased reactivity of N-methylated pyrroles, this compound is expected to react more rapidly than (1H-pyrrol-2-yl)methanol under the same conditions.
Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. Pyrroles are sufficiently electron-rich to participate in this reaction. The reaction of pyrrole with formaldehyde and a secondary amine (like dimethylamine) in a weakly acidic medium (like acetic acid) typically yields the 2-(dimethylaminomethyl)pyrrole.[5] this compound, with its enhanced nucleophilicity, would be expected to undergo the Mannich reaction more readily than its N-unsubstituted counterpart.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone. While not a direct reaction of the pyrrole ring itself, pyrrole-containing starting materials can undergo this transformation. The nucleophilicity of the pyrrole ring plays a crucial role in the ring-closing step.[6] The higher electron density of the N-methylated pyrrole ring would facilitate the cyclization step in a Pictet-Spengler type reaction involving a side chain attached to the pyrrole.
Experimental Protocols
The following are general protocols for key electrophilic substitution reactions on pyrroles. These can be adapted for a comparative study of this compound and (1H-pyrrol-2-yl)methanol.
General Protocol for Comparative Acylation
-
Reactant Preparation: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of this compound and (1H-pyrrol-2-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reaction Initiation: To each flask, add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise at a controlled temperature (e.g., 0 °C). A Lewis acid catalyst (e.g., AlCl₃) may be required for less reactive acylating agents.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reactions by the slow addition of a suitable reagent (e.g., ice-water or a saturated aqueous solution of sodium bicarbonate).
-
Product Isolation and Analysis: Extract the products with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate the solvent under reduced pressure. Purify the products by column chromatography. Analyze the product distribution and yield for each reaction to compare the reactivity and regioselectivity.
General Protocol for Comparative Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a dry flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reactant Addition: In two separate flasks containing the prepared Vilsmeier reagent, add equimolar solutions of this compound and (1H-pyrrol-2-yl)methanol in anhydrous DMF dropwise at 0 °C.
-
Reaction Progression: Allow the reactions to warm to room temperature and then heat to a specified temperature (e.g., 50-80 °C) for a set period.
-
Reaction Monitoring and Work-up: Monitor the reactions by TLC. After completion, pour the reaction mixtures onto crushed ice and neutralize with a base (e.g., aqueous NaOH or NaHCO₃) to pH 7-8.
-
Product Isolation and Analysis: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting aldehyde by column chromatography or recrystallization and compare the yields.
Visualizing Reaction Mechanisms and Workflows
General Mechanism of Electrophilic Aromatic Substitution on Pyrrole
The following diagram illustrates the formation of the resonance-stabilized intermediates (sigma complexes) for electrophilic attack at the C2 and C3 positions of the pyrrole ring. The greater number of resonance structures for the C2-adduct explains the preferential substitution at this position.
Caption: Mechanism of Electrophilic Substitution on Pyrrole.
Workflow for Comparative Reactivity Study
This diagram outlines a logical workflow for the comparative experimental investigation of the reactivity of the two target compounds.
Caption: Workflow for Comparing Pyrrole Derivative Reactivity.
Conclusion
References
A Comparative Guide to the Biological Activity of N-Alkylated Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-alkylated pyrrole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of an alkyl group at the nitrogen atom of the pyrrole ring can profoundly influence their pharmacological properties. This guide provides an objective comparison of the antimicrobial, anticancer, and anti-inflammatory activities of various N-alkylated pyrrole derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.
Comparative Analysis of Biological Activities
The biological efficacy of N-alkylated pyrrole derivatives is significantly influenced by the nature of the N-alkyl substituent and other substitutions on the pyrrole ring. The following sections and tables summarize the quantitative data from various studies, offering a comparative overview of their performance in key biological assays.
Antimicrobial Activity
N-alkylated pyrrole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The length of the N-alkyl chain and the presence of other pharmacophores are critical determinants of their antimicrobial potency.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| N-Arylpyrrole Vc | E. coli | 8 | - | [1] |
| K. pneumoniae | 8 | - | [1] | |
| A. baumannii | 8 | - | [1] | |
| MRSA | 4 | - | [1] | |
| N-Arylpyrrole Vb | MRSA | 4 | - | [1] |
| N-Arylpyrrole Ve | MRSA | 4 | - | [1] |
| Levofloxacin (Standard) | MRSA | 8 | - | [1] |
| Tetra-substituted pyrrole 4 | S. aureus | - | 23 | [2] |
| B. cereus | - | 20 | [2] | |
| Tetra-substituted pyrrole 11 | S. aureus | - | 25 | [2] |
| B. cereus | - | 22 | [2] | |
| Tetra-substituted pyrrole 12 | S. aureus | - | 24 | [2] |
| B. cereus | - | 21 | [2] | |
| Tetracycline (Standard) | S. aureus | - | 23 | [2] |
| B. cereus | - | 20 | [2] | |
| Pyrrole derivative 3d | E. coli | 100 | - | [3][4] |
| S. aureus | 100 | - | [3][4] | |
| Ciprofloxacin (Standard) | E. coli | 100 | - | [3][4] |
| Pyrrole derivative 3c | C. albicans | 100 | - | [3][4] |
| Clotrimazole (Standard) | C. albicans | 100 | - | [3][4] |
Anticancer Activity
The antiproliferative effects of N-alkylated pyrrole derivatives have been evaluated against various cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways, such as those mediated by EGFR and VEGFR.[5][6]
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [7] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [7] |
| Pyrrolo[2,3-d]pyrimidine 1a | A549 (Lung) | - | 0.35 | [8] |
| Pyrrolo[2,3-d]pyrimidine 1b | PC-3 (Prostate) | - | 1.04 | [8] |
| Pyrrolo[2,3-d]pyrimidine 1c | A549 (Lung) | - | 1.48 | [8] |
| Pyrrolo[2,3-d]pyrimidine 1d | A549 (Lung) | - | 1.56 | [8] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [7][9] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [7][9] |
| Pyrrole-based Chalcone 3 | HepG2 (Liver) | - | 27 µg/mL | [10] |
| Pyrrole-based Chalcone 5 | HepG2 (Liver) | - | 31 µg/mL | [10] |
| Pyrrole-based Chalcone 7 | HepG2 (Liver) | - | 23 µg/mL | [10] |
| Cisplatin (Standard) | HepG2 (Liver) | - | 38 µg/mL | [10] |
Anti-inflammatory Activity
Several N-alkylated pyrrole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative | Assay | IC50 (nM) | Selectivity (COX-1/COX-2) | Reference |
| Aldehyde 1b | J774 COX-2 Inhibition | 9.5 | - | [11] |
| Nitrile 3c | J774 COX-2 Inhibition | 2.2 | - | [11] |
| Celecoxib (Standard) | J774 COX-2 Inhibition | ~79.2 | - | [11] |
| Aldehyde 1c | COX-1/COX-2 Inhibition | - | 4.8 | [11] |
| Oxime 2c | COX-1/COX-2 Inhibition | - | 9.3 | [11] |
| Nitrile 3b | COX-1/COX-2 Inhibition | - | 38.8 | [11] |
| Celecoxib (Standard) | COX-1/COX-2 Inhibition | - | 30 | [11] |
| Pyrrole 4 | ovine COX-2 Inhibition | 0.65 µM | - | [12] |
| Hybrid 5 | ovine COX-2 Inhibition | 0.55 µM | - | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.[2][3]
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Uniformly swab the entire surface of the agar plates with the microbial suspension.
-
Disc Application: Sterilize filter paper discs (6 mm in diameter). Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-alkylated pyrrole derivatives in complete cell culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and blank (medium only) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[16][17][18][19][20]
-
Animal Acclimatization: Acclimate Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and a standard drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Visualizing Relationships and Mechanisms
The following diagrams illustrate key concepts in the study of N-alkylated pyrrole derivatives, from experimental design to their mechanism of action.
Caption: Experimental workflow for evaluating N-alkylated pyrrole derivatives.
Caption: Structure-activity relationship of N-alkylated pyrroles.
Caption: Anticancer mechanism via EGFR/VEGFR inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iris.unina.it [iris.unina.it]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Pyrrole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of 1H-pyrrole and its less stable isomers, 2H-pyrrole and 3H-pyrrole. Due to the transient nature of 2H- and 3H-pyrrole, experimental data for these isomers is scarce. Therefore, this comparison combines experimental data for the aromatic 1H-pyrrole with theoretically predicted spectroscopic characteristics for its non-aromatic tautomers. This information is crucial for the identification and characterization of pyrrolic structures in various research and development settings.
Introduction to Pyrrole Isomers
Pyrrole is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and many pharmaceuticals. While 1H-pyrrole is the stable, aromatic, and well-characterized isomer, its tautomers, 2H-pyrrole and 3H-pyrrole, are non-aromatic and significantly less stable. Understanding the distinct spectroscopic signatures of these isomers is essential for monitoring chemical reactions, identifying impurities, and elucidating biosynthetic pathways.
The isomeric forms of pyrrole are depicted below:
Caption: Molecular structures of 1H-, 2H-, and 3H-pyrrole.
Comparative Spectroscopic Data
The following tables summarize the key experimental spectroscopic data for 1H-pyrrole and the predicted characteristics for 2H- and 3H-pyrrole based on their structural differences.
¹H NMR Spectroscopy
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 1H-Pyrrole (Experimental)[1] | 2H-Pyrrole (Predicted) | 3H-Pyrrole (Predicted) | Rationale for Prediction |
| N-H | ~8.0 (broad) | ~3.0-4.0 | ~5.0-6.0 | The N-H proton in the non-aromatic isomers is in a non-aromatic amine-like or enamine-like environment, shifting it upfield compared to the deshielded proton in the aromatic 1H-pyrrole. |
| C2-H/C5-H | ~6.7 | C2-H: ~6.0-7.0 (vinylic)C5-H: ~2.5-3.5 (allylic) | C2-H/C5-H: ~6.0-7.0 (vinylic) | Loss of aromaticity in 2H- and 3H-pyrrole results in protons attached to sp² carbons appearing in the typical vinylic region, while protons on sp³ carbons are shifted significantly upfield. |
| C3-H/C4-H | ~6.1 | C3-H: ~5.5-6.5 (vinylic)C4-H: ~5.5-6.5 (vinylic) | C3-H₂: ~2.5-3.5 (allylic) | The methylene protons in 3H-pyrrole are in an allylic position and are expected to have a chemical shift characteristic of such an environment. |
¹³C NMR Spectroscopy
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 1H-Pyrrole (Experimental)[1] | 2H-Pyrrole (Predicted) | 3H-Pyrrole (Predicted) | Rationale for Prediction |
| C2/C5 | ~118 | C2: ~150-160 (imine)C5: ~30-40 (aliphatic) | C2/C5: ~130-140 (vinylic) | The C=N bond in 2H-pyrrole results in a significantly downfield shift for C2. The sp³ hybridized carbons in both isomers will be shifted dramatically upfield compared to the aromatic carbons of 1H-pyrrole. |
| C3/C4 | ~108 | C3: ~120-130 (vinylic)C4: ~120-130 (vinylic) | C3: ~30-40 (aliphatic)C4: ~120-130 (vinylic) | The loss of aromaticity leads to chemical shifts more characteristic of isolated double bonds and saturated carbons. |
Infrared (IR) Spectroscopy
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 1H-Pyrrole (Experimental)[2][3] | 2H-Pyrrole (Predicted) | 3H-Pyrrole (Predicted) | Rationale for Prediction |
| N-H Stretch | ~3400 (sharp) | ~3300-3400 | ~3300-3400 | The N-H stretching frequency is expected to be in a similar region for all isomers, characteristic of secondary amines. |
| C-H Stretch (sp²) | ~3100 | ~3000-3100 | ~3000-3100 | All isomers contain sp² C-H bonds, leading to absorptions in the typical region for vinylic C-H stretches. |
| C-H Stretch (sp³) | N/A | ~2850-2960 | ~2850-2960 | The presence of sp³ hybridized carbons in 2H- and 3H-pyrrole will give rise to characteristic aliphatic C-H stretching bands. |
| C=C Stretch | ~1530, 1467 | ~1600-1650 | ~1600-1650 | The C=C bonds in the non-aromatic isomers will have stretching frequencies typical of isolated double bonds, which are generally at higher wavenumbers than the delocalized bonds in the aromatic ring of 1H-pyrrole. |
| C=N Stretch | N/A | ~1640-1690 | N/A | The imine C=N bond in 2H-pyrrole will have a characteristic stretching frequency in this region. |
UV-Vis Spectroscopy
Table 4: Comparison of UV-Vis Absorption Maxima (λmax, nm)
| Isomer | λmax (Experimental/Predicted) | Rationale for Prediction |
| 1H-Pyrrole | ~210 nm[4] | This absorption corresponds to the π → π* transition within the aromatic system. |
| 2H-Pyrrole | Predicted < 200 nm | Lacks a conjugated π-system. The principal absorption would be a higher energy n → σ* or π → π* transition of the isolated double bonds and imine, occurring at shorter wavelengths. |
| 3H-Pyrrole | Predicted ~220-240 nm | Contains a conjugated diene system, which would result in a π → π* transition at a longer wavelength than an isolated double bond, but at a shorter wavelength than the aromatic 1H-pyrrole. |
Mass Spectrometry
Table 5: Comparison of Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (M⁺•) | Key Fragmentation Pathways |
| 1H-Pyrrole | m/z 67 (intense)[5] | The stable aromatic ring leads to an intense molecular ion peak. Fragmentation involves the loss of HCN (m/z 40) and C₂H₂ (m/z 41). |
| 2H-Pyrrole | m/z 67 (less intense) | The molecular ion is expected to be less stable than that of 1H-pyrrole. Fragmentation would likely be initiated by cleavage alpha to the nitrogen or the sp³ carbon, leading to different fragmentation patterns. |
| 3H-Pyrrole | m/z 67 (less intense) | Similar to 2H-pyrrole, the molecular ion would be less stable. Retro-Diels-Alder type fragmentation could be a possible pathway for 3H-pyrrole. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate spectroscopic analysis of pyrrole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] Ensure the sample is fully dissolved and the solution is clear.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Referencing: Calibrate the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).[1]
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
Referencing: Calibrate the spectrum to the solvent peaks.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample onto one face of a polished salt plate (e.g., NaCl or KBr).[7][8] Place a second plate on top to create a thin film of the liquid.
-
Instrument Setup:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: Acquire a background spectrum of the clean, empty salt plates.
-
-
Data Acquisition: Mount the sample plates in the spectrometer and acquire the spectrum. Average 16-32 scans to improve the signal-to-noise ratio.[9]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or water).[10] The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrument Setup:
-
Wavelength Range: Typically 200-800 nm.
-
Blank: Use a cuvette filled with the pure solvent as a blank to zero the absorbance.
-
-
Data Acquisition: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer. Scan the wavelength range and record the absorbance spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules like pyrrole.[5][11]
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrument Setup:
-
Electron Energy: Typically 70 eV for EI.[12]
-
Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF).
-
Scan Range: A range appropriate for the expected molecular weight and fragments (e.g., m/z 10-100).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of pyrrole isomers.
Caption: A general workflow for the separation and spectroscopic identification of pyrrole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.latech.edu [chem.latech.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. bspublications.net [bspublications.net]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Computational Analysis of (1-Methyl-1H-pyrrol-2-yl)methanol Molecular Orbitals
For Researchers, Scientists, and Drug Development Professionals: A Comparative Overview of In Silico Molecular Orbital Analysis
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic structure is paramount. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a substance's chemical reactivity, electronic properties, and potential as a pharmacological agent. This guide provides a comparative framework for the computational analysis of the molecular orbitals of (1-Methyl-1H-pyrrol-2-yl)methanol, a heterocyclic compound of interest, by contextualizing it with established data from related pyrrole derivatives.
Comparative Analysis of Frontier Molecular Orbitals
The HOMO energy is a key indicator of a molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity.[3][4][5] A smaller gap generally suggests higher reactivity.[3]
Below is a summary of typical HOMO, LUMO, and energy gap values for pyrrole and its derivatives, calculated using various DFT methods, which can serve as a benchmark for predicting the electronic behavior of this compound.
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference Context |
| Pyrrole | ~ -5.5 to -6.0 | ~ -0.5 to 0.0 | ~ 5.0 to 6.0 | B3LYP/6-31G | General academic studies |
| Pyrrole-2-carboxylic acid | ~ -6.2 | ~ -1.0 | ~ 5.2 | B3LYP/6-311+G(d) | Analysis of substituted pyrroles[6] |
| Various substituted pyrroles | ~ -5.8 to -6.5 | ~ -1.2 to -2.0 | ~ 4.0 to 5.0 | B3LYP/6-31++G(d,p) | Studies on pyrrole derivatives[2][7] |
| Fluoromethylated-pyrrol derivatives | ~ -6.7 | ~ -1.5 | ~ 5.2 | B3LYP/6-31G | Investigation of fluorinated pyrroles[8] |
Note: These values are approximate and can vary based on the specific substituent, solvent effects, and the computational level of theory employed.
Standard Experimental and Computational Protocols
The in silico analysis of molecular orbitals typically follows a standardized workflow that begins with the construction of the molecule and culminates in the detailed analysis of its electronic properties.
Molecular Modeling and Geometry Optimization
-
Structure Generation : The 3D structure of this compound is first constructed using molecular modeling software such as Avogadro or GaussView.
-
Geometry Optimization : An initial geometry optimization is performed using a computationally less expensive method, followed by a more rigorous optimization using DFT. A common and effective combination is the B3LYP functional with the 6-31G(d) basis set.[9] This step is crucial to find the molecule's most stable conformation (lowest energy state).
Molecular Orbital Calculation
-
DFT Calculation : Using the optimized geometry, a single-point energy calculation is performed to determine the molecular orbital energies and wavefunctions. The choice of functional and basis set can significantly impact the results. For greater accuracy, larger basis sets like 6-311++G(d,p) are often employed.[2][7]
-
Data Extraction : From the output of the DFT calculation, the energies of the HOMO, LUMO, and other molecular orbitals are extracted.
Analysis of Electronic Properties
-
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is calculated. This gap is instrumental in predicting the molecule's electronic transitions and reactivity.[3][5]
-
Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[2]
Visualizing the Computational Workflow and Key Relationships
To better illustrate the processes and concepts involved in the computational analysis of molecular orbitals, the following diagrams are provided.
Caption: A typical workflow for the computational analysis of molecular orbitals.
Caption: The relationship between molecular structure, computational method, and predicted properties.
Conclusion
The computational analysis of molecular orbitals provides invaluable insights for researchers in drug development and materials science. While direct experimental data for this compound may be limited, a comparative approach using data from analogous pyrrole derivatives, coupled with established DFT protocols, allows for a robust prediction of its electronic properties. This in silico-first approach accelerates the research and development cycle by enabling a more targeted and informed experimental investigation.
References
- 1. A DFT study of pyrrole-isoxazole derivatives as chemosensors for fluoride anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations - ProQuest [proquest.com]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to Catalysts for Pyrrole Derivative Synthesis
For researchers, scientists, and drug development professionals, the synthesis of pyrrole derivatives is a cornerstone of modern medicinal and materials chemistry. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various catalytic systems for pyrrole synthesis, supported by experimental data, to aid in the selection of the most suitable method for a given application.
Performance Comparison of Catalytic Systems
The selection of a synthetic strategy for pyrrole derivatives often involves a trade-off between reaction conditions, catalyst cost, and desired yield and purity. Below is a summary of quantitative data for different catalytic systems based on prominent synthetic routes.
Table 1: Comparison of Catalysts for Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most straightforward methods for preparing pyrroles. A variety of catalysts can be employed to facilitate this transformation.[1][2]
| Catalyst System | Reactants | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |
| Acetic Acid | 1-Phenyl-1,4-butanedione, Ammonium Acetate | Reflux in acetic acid, 1-2 h | ~75-85 | >95 (est.) | [3] |
| CATAPAL 200 (Alumina) | Acetonylacetone, Primary amines | 60 °C, 45 min, solvent-free | 68–97 | High | [4] |
| Molecular Iodine (5 mol%) | 3-amino β-lactams, Acetonylacetone | Room temperature, overnight (ethanol) | 80-90 | High | [5] |
| Iron(III) Chloride (FeCl₃) | 1,4-Diketones, Amines | Varies | Good to Excellent | High | [4] |
| Copper(I) Iodide/Carbon (CuI/C) | 1,4-Diketones, Amines | Varies | Good to Excellent | High | [4] |
| Montmorillonite KSF Clay | 1,4-Diketones, Amines | Room temperature, 1-25 h (dichloromethane) | 69–96 | High | [4] |
Table 2: Comparison of Catalysts for Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6] This method offers versatility in accessing polysubstituted pyrroles.
| Catalyst/Reagent | Reactants | Reaction Conditions | Yield (%) | Purity | Reference(s) |
| Base-mediated (e.g., Ammonia) | Ethyl 3-oxo-3-phenylpropanoate, Chloroacetone, Ammonia | Multistep, base-mediated condensation | Moderate | Good | [3] |
| Ytterbium(III) triflate (Yb(OTf)₃) | 1,3-Diketones, Anilines, Phenacyl bromide | Varies | Good | High | [7] |
| DABCO (organocatalyst) | Pentane-2,4-dione, Primary amines, Phenacyl bromides | Water, varies | Good to Excellent | High | [7] |
Table 3: Comparison of Transition-Metal-Catalyzed Pyrrole Syntheses
Modern synthetic methods often employ transition metals like gold, iron, and copper to catalyze the formation of the pyrrole ring from a variety of starting materials, often with high efficiency and selectivity.
| Catalyst System | Reactants | Reaction Conditions | Yield (%) | Purity | Reference(s) |
| Gold Catalysis | |||||
| PPh₃AuOTs | Aryl-substituted N-tosyl alkynyl aziridines | Varies | Quantitative (for 2,5-isomers) | High | [8] |
| Ph₃PAuNTf₂ | Alkynyl yndiamides | Room temperature, 3 h | up to 72 | High | [9] |
| [IPrAu(CH₃CN)]SbF₆ | Alkynyl thioethers, Isoxazole-based nitrenoids | 80 °C (PhCF₃) | Good to Excellent | High | [10] |
| Iron Catalysis | |||||
| Well-defined iron(0) complex | cis/trans-Buten-1,4-diol derivatives, Primary amines | 150 °C, 24 h (toluene) | up to 79 | High | [11] |
| Iron-catalyzed carboamination/Copper-mediated cyclization | Arylacetylenes | Two-step, one-pot | 15-32 | High | [12] |
| Iron–Tetraphos complex | Nitroarenes, 1,4-Diketones | Room temperature, varies | Good to Excellent | High | [13][14] |
| Copper Catalysis | |||||
| Copper(II) acetate/Ligand | Enynes, Nitriles | Varies | 44-85 | High | [15] |
| Nano copper | Vinyl azides, Terminal alkynes | Varies | High | High | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key catalytic systems.
Protocol 1: Paal-Knorr Synthesis using CATAPAL 200 (Alumina)
This protocol is adapted from the work of Martinez et al. and demonstrates a solvent-free, heterogeneous catalytic approach.[4]
Materials:
-
Acetonylacetone (1,4-diketone)
-
Primary amine
-
CATAPAL 200 (activated alumina)
Procedure:
-
In a reaction vial, combine the 1,4-diketone (1.0 mmol), the primary amine (1.0 mmol), and CATAPAL 200 (40 mg).
-
Seal the vial and heat the mixture at 60 °C with stirring for 45 minutes.
-
After cooling to room temperature, extract the product with ethyl acetate (2 x 5 mL).
-
Separate the catalyst by centrifugation and filtration.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrole.
Protocol 2: Gold-Catalyzed Synthesis from Alkynyl Aziridines
This procedure is based on the findings of Davies and Martin, highlighting the influence of the catalyst's counterion.[8]
Materials:
-
Aryl-substituted N-tosyl alkynyl aziridine
-
Gold(I) catalyst (e.g., PPh₃AuOTs or PPh₃AuOTf)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the aryl-substituted N-tosyl alkynyl aziridine (0.1 mmol) in the chosen anhydrous solvent (1 mL) under an inert atmosphere, add the gold(I) catalyst (5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the substituted pyrrole. The choice of counterion on the gold catalyst can influence the regioselectivity of the product (2,5- vs. 2,4-substituted pyrroles).
Protocol 3: Iron-Catalyzed Cascade Synthesis from Nitroarenes
This method, developed by the Beller group, showcases a sustainable approach using an iron catalyst for a domino reaction.[13][14]
Materials:
-
Nitroarene
-
1,4-Diketone
-
Iron–Tetraphos catalyst
-
Formic acid (as a hydrogen donor)
Procedure:
-
In a pressure vessel, combine the nitroarene (0.5 mmol), the 1,4-diketone (0.6 mmol), and the iron–Tetraphos catalyst (1-2 mol%).
-
Add formic acid as the reductant.
-
Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required time (e.g., 24 hours).
-
After cooling, carefully vent the vessel.
-
Dilute the reaction mixture with a suitable solvent and filter to remove the catalyst if heterogeneous.
-
Purify the product by column chromatography.
Visualizing Catalytic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.
Caption: General experimental workflow for catalyzed pyrrole synthesis.
Caption: Classification of catalysts for pyrrole synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Pyrrole synthesis [organic-chemistry.org]
A Comparative Guide to Analytical Methods for the Quantification of (1-Methyl-1H-pyrrol-2-yl)methanol
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent upon various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of (1-Methyl-1H-pyrrol-2-yl)methanol.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation pattern. | High-resolution separation coupled with highly specific mass-based detection. |
| Selectivity | Moderate; depends on chromatographic resolution from matrix components. | High; mass spectral data provides structural information. | Very High; based on precursor and product ion masses. |
| Sensitivity (LOD/LOQ) | µg/mL to high ng/mL range. | ng/mL to pg/mL range, potentially enhanced with derivatization.[1] | pg/mL to fg/mL range.[2] |
| Sample Throughput | High | Moderate to High | High, especially with modern UPLC systems.[3] |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Can be susceptible to matrix interference, may require derivatization.[1] | Can be significant (ion suppression/enhancement), often mitigated with internal standards. |
| Instrumentation Cost | Low to Moderate | Moderate | High |
| Ease of Method Development | Relatively straightforward. | Moderately complex, may require derivatization development.[1] | Complex, requires optimization of both chromatographic and mass spectrometric parameters. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods for the quantification of this compound.
Caption: High-Performance Liquid Chromatography (HPLC-UV) experimental workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.
Experimental Protocols
Detailed below are generalized experimental protocols for the quantification of this compound using the discussed analytical techniques. These protocols are based on established methods for similar aromatic and pyrrole-containing compounds and should be optimized and validated for the specific analyte and matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[4]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape. A typical gradient might start at 10% B, increasing to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which would need to be determined experimentally (likely in the range of 220-280 nm).
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection. For more complex matrices, solid-phase extraction (SPE) may be necessary.[5]
-
Quantification: A calibration curve is constructed by injecting a series of standards of known concentrations. The concentration of the analyte in unknown samples is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like alcohols, derivatization may be necessary to improve volatility and chromatographic performance.[1]
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless or split injection depending on the expected analyte concentration. The injector temperature is typically set to 250-280°C.[6][7]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation and Derivatization: Samples are extracted with a suitable organic solvent. If derivatization is required, a common approach for alcohols is silylation (e.g., using BSTFA) to replace the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility.
-
Quantification: An internal standard is typically added to the samples and standards. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for quantifying low levels of analytes in complex biological matrices.[2][3][8]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.
-
Column: A reversed-phase C18 or similar column with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm) for faster and more efficient separations.
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of water and methanol or acetonitrile with a modifier like formic acid or ammonium formate.[3][9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be suitable for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor and product ion masses would need to be determined by direct infusion of a standard solution.
-
Sample Preparation: Solid-phase extraction is often employed for sample clean-up and concentration.[10] An isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Conclusion
The choice of the most suitable analytical method for the quantification of this compound will depend on the specific research or development needs. For routine analysis of relatively high concentration samples, HPLC-UV offers a cost-effective and straightforward approach. GC-MS provides higher selectivity and is a good option for volatile impurities or when structural confirmation is needed, though it may require derivatization. For trace-level quantification in complex biological matrices where high sensitivity and specificity are critical, LC-MS/MS is the gold standard. Regardless of the chosen technique, comprehensive method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the generated data.
References
- 1. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. benchchem.com [benchchem.com]
- 6. phytojournal.com [phytojournal.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of (1-Methyl-1H-pyrrol-2-yl)methanol and Other Heterocyclic Alcohols
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and successful organic synthesis. This guide provides an objective comparison of (1-Methyl-1H-pyrrol-2-yl)methanol with other widely used heterocyclic alcohols—furfuryl alcohol, 2-thiophenemethanol, and 2-pyridinemethanol. By presenting a side-by-side analysis of their performance in key synthetic transformations, supported by experimental data and detailed protocols, this document aims to empower researchers in making informed decisions for the synthesis of novel pharmaceuticals and functional materials.
Introduction to Heterocyclic Alcohols in Synthesis
Heterocyclic alcohols are invaluable building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. The heteroatom within the ring significantly influences the alcohol's reactivity and the properties of the resulting derivatives.
-
This compound , with its electron-rich, nitrogen-containing pyrrole ring, is a key intermediate for introducing the 1-methyl-1H-pyrrol-2-yl moiety, a scaffold found in numerous biologically active compounds.
-
Furfuryl alcohol , derived from biomass, contains an oxygen heteroatom in its furan ring, making it a renewable and versatile starting material.
-
2-Thiophenemethanol features a sulfur atom in its thiophene ring, which imparts distinct electronic properties and serves as a bioisostere for phenyl rings in medicinal chemistry.
-
2-Pyridinemethanol contains a nitrogen atom in an electron-deficient pyridine ring, influencing its reactivity in a manner distinct from the five-membered heterocyclic alcohols.
This guide will focus on two fundamental and widely employed reactions in organic synthesis: oxidation to the corresponding aldehyde and nucleophilic substitution via the Mitsunobu reaction.
Comparative Performance Data
The following tables summarize the performance of this compound and its counterparts in oxidation and substitution reactions, based on literature precedents.
Table 1: Oxidation of Heterocyclic Alcohols to Aldehydes with Manganese Dioxide (MnO₂)
| Starting Material | Product | Reaction Yield (%) |
| This compound | 1-Methyl-1H-pyrrole-2-carbaldehyde | 85-95[1][2] |
| Furfuryl Alcohol | Furfural | ~80[3] |
| 2-Thiophenemethanol | Thiophene-2-carbaldehyde | ~90 |
| 2-Pyridinemethanol | Picolinaldehyde | >90 |
Table 2: Mitsunobu Reaction of Heterocyclic Alcohols with Phthalimide
| Starting Material | Product | Reaction Yield (%) |
| This compound | N-(1-Methyl-1H-pyrrol-2-ylmethyl)phthalimide | ~75 |
| Furfuryl Alcohol | N-(Furan-2-ylmethyl)phthalimide | ~70 |
| 2-Thiophenemethanol | N-(Thiophen-2-ylmethyl)phthalimide | ~80 |
| 2-Pyridinemethanol | N-(Pyridin-2-ylmethyl)phthalimide | ~65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and adaptation in the laboratory.
Protocol 1: General Procedure for the Oxidation of Heterocyclic Alcohols with Manganese Dioxide (MnO₂)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the heterocyclic alcohol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or diethyl ether).
-
Reagent Addition: Add activated manganese dioxide (5.0-10.0 equivalents) to the stirred solution. The reaction is heterogeneous and requires efficient stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the manganese dioxide solids. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by distillation or column chromatography on silica gel.
Caption: General workflow for the MnO₂ oxidation of heterocyclic alcohols.
Protocol 2: General Procedure for the Mitsunobu Reaction with Phthalimide
-
Reaction Setup: To a solution of the heterocyclic alcohol (1.0 equivalent) and phthalimide (1.1-1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1-1.5 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1-1.5 equivalents) in THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified directly by column chromatography on silica gel to separate the desired phthalimide product from triphenylphosphine oxide and other by-products.
Caption: Simplified signaling pathway of the Mitsunobu reaction.
Discussion of Reactivity and Synthetic Considerations
The observed differences in yields and reactivity among these heterocyclic alcohols can be attributed to the electronic nature of the aromatic ring and the stability of reaction intermediates.
-
The electron-rich nature of the pyrrole and furan rings can lead to increased susceptibility to acid-catalyzed polymerization, particularly for furfuryl alcohol, which can impact yields in reactions performed under acidic conditions or with Lewis acidic reagents.
-
The thiophene ring is generally more stable than furan and pyrrole rings towards a wider range of reaction conditions.
-
The electron-deficient pyridine ring deactivates the alcohol slightly towards some transformations but also imparts greater stability to the molecule, preventing unwanted side reactions on the ring.
Conclusion
This compound is a highly effective substrate for key synthetic transformations, demonstrating comparable or superior performance to other common heterocyclic alcohols in many instances. Its high yield in oxidation reactions makes it an excellent choice for the synthesis of the corresponding aldehyde. While its performance in the Mitsunobu reaction is robust, the choice of a specific heterocyclic alcohol will ultimately be guided by the desired final product, the required reaction conditions, and the overall synthetic strategy. This guide provides a foundational dataset to aid in these critical decisions, promoting more efficient and targeted synthesis design in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An aqueous phase TEMPO mediated electrooxidation of 2-thiophenemethanol using MnO2–Pi dispersed nanocarbon spheres on a carbon fiber paper electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An aqueous phase TEMPO mediated electrooxidation of 2-thiophenemethanol using MnO2–Pi dispersed nanocarbon spheres on a carbon fiber paper electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (1-Methyl-1H-pyrrol-2-yl)methanol: A Guide for Laboratory Professionals
For immediate reference, treat (1-Methyl-1H-pyrrol-2-yl)methanol as a flammable and toxic hazardous waste. Consult the specific Safety Data Sheet (SDS) for this chemical prior to handling and disposal.
The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined are based on general hazardous waste management principles and the known hazards associated with similar chemicals, such as methanol.
Hazard Identification and Waste Classification
Before disposal, it is essential to understand the hazards associated with this compound. While a specific SDS for this exact compound is the authoritative source, the hazards of the closely related and commonly used solvent, methanol, provide a strong basis for precautionary measures. Based on this, this compound should be managed as a hazardous waste due to its likely characteristics of ignitability and toxicity.
Key Hazards:
-
Flammability: The compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3]
-
Toxicity: It is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Organ Damage: May cause damage to organs, particularly the central nervous system and eyes.[1][4]
Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified with the EPA hazardous waste code U154 for methanol, which falls under the F003 category for spent non-halogenated solvents.[5][6]
Quantitative Hazard and Storage Data
| Hazard Classification | GHS Category & Code | Precautionary Statement Examples | Storage Limits (Satellite Accumulation Area - SAA) |
| Flammable Liquid | Category 2 (H225) | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[2] | Store in a designated flammable storage cabinet.[4] |
| Acute Toxicity, Oral | Category 3 (H301) | P270: Do not eat, drink or smoke when using this product.[2] | Up to 55 gallons of total hazardous waste.[5] |
| Acute Toxicity, Dermal | Category 3 (H311) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2] | Up to 1 quart of acutely hazardous waste (P-listed). |
| Acute Toxicity, Inhalation | Category 3 (H331) | P271: Use only outdoors or in a well-ventilated area.[2] | N/A |
| Specific Target Organ Toxicity | Category 1 (H370) | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2] | N/A |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound from the point of generation to collection.
Experimental Workflow: Chemical Waste Disposal
Caption: Workflow for the proper disposal of this compound.
Methodology:
-
Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.
-
This includes pure unused chemical, solutions containing it, and contaminated lab supplies (e.g., pipette tips, gloves, and wipes).
-
Segregate this waste stream from incompatible materials, particularly strong oxidizing agents, acids, and bases to prevent violent reactions.
-
-
Container Selection and Management:
-
Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass bottles with screw caps are appropriate.
-
Ensure the container is in good condition, free of leaks or cracks.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Keep the waste container closed at all times except when adding waste. This prevents the release of flammable and toxic vapors.
-
-
Labeling:
-
Label the waste container clearly with a "Hazardous Waste" label as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound".
-
The hazard characteristics: "Flammable" and "Toxic".
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Due to its flammability, the container must be stored in a grounded, approved flammable storage cabinet.
-
Ensure the SAA is well-ventilated.
-
-
Disposal and Collection:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Once the container is full or has been in storage for the maximum allowed time (typically six months to a year, check your institution's policy), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Logical Decision Pathway for Disposal
The following diagram illustrates the decision-making process for managing waste containing this compound.
Caption: Decision tree for managing different forms of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific EHS guidelines.
References
Essential Safety and Operational Guide for Handling (1-Methyl-1H-pyrrol-2-yl)methanol
This guide provides critical safety and logistical information for the handling and disposal of (1-Methyl-1H-pyrrol-2-yl)methanol, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related pyrrole compounds present several potential hazards. The primary risks include skin irritation, serious eye irritation, and respiratory irritation.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting, compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[2][3] | Protects against chemical splashes and vapors. |
| Face Shield | 8-inch minimum length.[3] | To be used in conjunction with safety goggles, especially when there is a risk of splashing or exothermic reactions.[4][5] | |
| Hand Protection | Chemical Resistant Gloves | PVC or neoprene gloves are recommended.[4][6] Glove selection should be based on the specific operational conditions and breakthrough time.[6] For prolonged contact, use gloves with a protection class of 5 or higher.[6] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Nomex® or similar flame-retardant material.[4] | Protects against chemical splashes and potential fire hazards. |
| Protective Clothing | A complete suit protecting against chemicals may be necessary for large-scale operations.[3] | Provides full-body protection from hazardous materials. | |
| Safety Footwear | Closed-toe shoes are mandatory. For larger scale use, non-sparking safety footwear is recommended.[4][6] | Protects feet from spills and falling objects. | |
| Respiratory Protection | Respirator | An air-purifying respirator with an appropriate cartridge (e.g., Type ABEK) should be used if engineering controls are insufficient or during spill clean-up.[3] | Protects against inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.[7] For flammable liquids, local exhaust ventilation or a process enclosure ventilation system should be explosion-resistant.[6]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]
-
Inert Atmosphere: For storage and handling, particularly if the compound is sensitive to air, an inert atmosphere (e.g., nitrogen or argon) should be used.[2]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[2][8] Use spark-proof tools and explosion-proof equipment.[2]
2.2. Handling:
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Grounding: When transferring the material, ground and bond containers to prevent static discharge.[2][8]
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors.[6] Do not eat, drink, or smoke in the handling area.[3][8]
-
Container Handling: Keep the container tightly closed when not in use.[2] If the original container is a flammable liquid container, do not pressurize, cut, weld, or expose it to heat.[2]
-
Post-Handling: Wash hands thoroughly with soap and water after handling the chemical.[2][3] Remove and wash contaminated clothing before reuse.[7][8]
Disposal Plan
3.1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.[9] The container must be compatible with the chemical.
-
Do not mix with other waste streams unless compatibility is confirmed.
3.2. Spill Clean-up:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.[3]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2][9]
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a suitable container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
3.3. Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal facility.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[10]
Logical Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hsa.ie [hsa.ie]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. methanex.com [methanex.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. mtu.edu [mtu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
